N-(Hydroxymethyl)nicotinamide
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(hydroxymethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFKIOFLCXKVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189205 | |
| Record name | Nicoform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-99-1 | |
| Record name | N-(Hydroxymethyl)nicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicoform | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicoform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(HYDROXYMETHYL)NICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N1YGM997E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(Hydroxymethyl)nicotinamide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)nicotinamide (HMN) is a derivative of nicotinamide, a form of vitamin B3. While direct and extensive research on the specific molecular mechanisms of HMN is limited, its structural similarity to nicotinamide provides a strong basis for its proposed biological activities. This technical guide synthesizes the available information on HMN and extrapolates its potential mechanisms of action from the well-documented activities of its parent compound, nicotinamide. The primary proposed mechanisms for HMN encompass antimicrobial activity, potential anti-inflammatory effects, and modulation of cellular metabolism through its influence on NAD+ dependent pathways. This document aims to provide a comprehensive overview for researchers and professionals in drug development by detailing these proposed mechanisms, presenting relevant data, and outlining potential experimental approaches for further investigation.
Introduction
This compound is a pyridinecarboxamide that is functionally related to nicotinamide.[1] Its chemical structure features a hydroxymethyl group attached to the amide nitrogen of nicotinamide. This modification is anticipated to alter its physicochemical properties and biological activity compared to the parent molecule. While HMN itself is primarily identified as an antimicrobial agent[2][3][4], a deeper understanding of its mechanism of action requires a thorough examination of the known biological roles of nicotinamide and its derivatives.
The core of nicotinamide's function lies in its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in a vast array of enzymatic reactions essential for cellular energy metabolism, DNA repair, and signaling.[5][6] Therefore, the mechanisms of action for HMN are likely intertwined with the modulation of NAD+-dependent pathways.
Proposed Mechanisms of Action
The biological effects of this compound are thought to be multifaceted, stemming from its identity as a nicotinamide analogue and its potential to act as a pro-drug.
Antimicrobial Activity
This compound has been explicitly identified as an antimicrobic agent.[2][3][4] While detailed studies on its direct antimicrobial mechanism are not extensively published, research on a closely related compound, 1-methyl-N'-(hydroxymethyl)nicotinamide, suggests a plausible mode of action. This related molecule is proposed to act as a precursor that can simultaneously release formaldehyde, a known potent antibacterial agent.[1] Given the structural similarity, it is conceivable that HMN could act in a similar manner, delivering formaldehyde to exert its antimicrobial effects.
Another potential, though less direct, antimicrobial mechanism could be through the modulation of the host's immune response, a known effect of nicotinamide.[7] Nicotinamide has been shown to enhance host defense against various pathogens.
Anti-Inflammatory Effects
Nicotinamide is well-documented to possess significant anti-inflammatory properties.[5][8] It can inhibit the production of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α.[5][8][9] The primary mechanism for this is believed to be the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[8] Over-activation of PARP-1 in response to cellular stress can deplete cellular NAD+ and ATP, leading to cell death and inflammation. By inhibiting PARP-1, nicotinamide helps to preserve cellular energy levels and reduce the inflammatory response.
Given that HMN is a nicotinamide derivative, it is highly probable that it shares these anti-inflammatory properties. A study on 1-methyl-N'-(hydroxymethyl)nicotinamide also suggests that this class of compounds may possess combined anti-inflammatory and antibacterial properties.[1]
Modulation of NAD+-Dependent Pathways
The central role of nicotinamide as a precursor to NAD+ suggests that HMN could influence a wide range of cellular processes through its impact on the cellular NAD+ pool.
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, aging, and cellular stress responses.[2] Nicotinamide is a known feedback inhibitor of sirtuins.[10][11] By binding to sirtuins, nicotinamide can modulate their activity, thereby influencing downstream cellular processes. It is plausible that HMN, due to its structural similarity to nicotinamide, could also act as a modulator of sirtuin activity. However, it is also important to note that the in vivo effect of nicotinamide on sirtuins can be complex; while it acts as an inhibitor in vitro, its conversion to NAD+ in cells can lead to a subsequent stimulation of sirtuin activity.[10][11]
NAD+ is an essential substrate for PARP-1, an enzyme critical for DNA repair.[5][7] By potentially influencing the cellular NAD+ pool, HMN could indirectly affect the efficiency of DNA repair mechanisms. Enhanced DNA repair is vital for maintaining genomic stability and protecting cells from damage that can lead to mutations and diseases like cancer.[2]
Antioxidant Properties
Nicotinamide and its derivatives have been shown to possess antioxidant properties.[2] They can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2] This antioxidant activity is crucial for maintaining cellular homeostasis. The hydroxymethyl group in HMN might also contribute to its antioxidant potential.
Signaling Pathways and Experimental Workflows
To elucidate the precise mechanism of action of this compound, a series of experimental investigations would be required. Below are diagrams representing hypothetical signaling pathways and experimental workflows based on the proposed mechanisms.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for investigating HMN's mechanism.
Quantitative Data
As of the date of this publication, there is a lack of publicly available, specific quantitative data for this compound, such as IC50 values for enzyme inhibition, binding affinities, or specific antimicrobial concentrations. The data presented below for nicotinamide is provided as a reference to guide future experimental design for HMN.
Table 1: Reference Quantitative Data for Nicotinamide
| Parameter | Target/Assay | Value | Species | Reference |
| IC50 | SIRT1 Inhibition | ~50 µM | Human | [12] |
| IC50 | SIRT2 Inhibition | ~100 µM | Human | [12] |
| IC50 | SIRT3 Inhibition | ~37 µM | Human | [12] |
| Inhibition Range | Pro-inflammatory Cytokine Release (in vitro) | 2 - 40 mmol/L | Human | [5] |
| MIC100 | P. aeruginosa | 1.5 - 4% | - | [7] |
| MIC100 | S. aureus | 1.5 - 4% | - | [7] |
| MIC100 | E. coli | 1.5 - 4% | - | [7] |
| MIC100 | A. brasiliensis | 1.5 - 4% | - | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method to assess the antimicrobial activity of a compound.
-
Preparation of HMN Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.
-
Bacterial Culture Preparation: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the HMN stock solution in the broth medium.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of HMN that completely inhibits visible bacterial growth.
In Vitro Anti-Inflammatory Assay using Macrophages
This protocol assesses the ability of HMN to suppress the inflammatory response in immune cells.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Plating: Seed the macrophages into 24-well plates and allow them to adhere overnight.
-
Pre-treatment with HMN: Treat the cells with various concentrations of HMN for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
In Vitro Sirtuin Activity Assay
This protocol can determine if HMN directly modulates the activity of sirtuin enzymes.
-
Reagents: Obtain a commercial sirtuin activity assay kit (e.g., for SIRT1), which typically includes the recombinant sirtuin enzyme, a fluorogenic acetylated peptide substrate, NAD+, and a developer solution.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, the fluorogenic substrate, NAD+, and varying concentrations of HMN.
-
Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to each well. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the presence of HMN indicates inhibition of sirtuin activity.
Conclusion and Future Directions
This compound is a compound with potential therapeutic applications, primarily as an antimicrobial and possibly as an anti-inflammatory agent. Its mechanism of action is likely multifaceted and deeply rooted in the well-established biological roles of its parent compound, nicotinamide. The proposed mechanisms, including formaldehyde release, modulation of sirtuins and PARP-1, and antioxidant activity, provide a solid framework for future research.
To fully elucidate the mechanism of action of HMN and unlock its therapeutic potential, further in-depth studies are imperative. Key areas for future investigation include:
-
Direct confirmation of formaldehyde release and its contribution to antimicrobial activity.
-
Quantitative assessment of HMN's inhibitory activity against sirtuins and PARP-1 in comparison to nicotinamide.
-
In vivo studies to evaluate the efficacy and safety of HMN in animal models of infection and inflammation.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of HMN.
A comprehensive understanding of these aspects will be crucial for the development of this compound as a potential therapeutic agent.
References
- 1. Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
Hydroxymethylnicotinamide: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethylnicotinamide (HMN), a derivative of nicotinamide (Vitamin B3), is a compound of growing interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of HMN's biological activity, drawing from available research on HMN and its parent compound, nicotinamide. This document summarizes its proposed mechanisms of action, including its role as a potential NAD+ precursor, its antimicrobial and anti-inflammatory properties, and its influence on cellular pathways such as those involving sirtuins and DNA repair. This guide also presents available quantitative data and detailed experimental methodologies to facilitate further research and development.
Introduction
Hydroxymethylnicotinamide is a nicotinamide derivative characterized by the addition of a hydroxymethyl group.[1] This structural modification is believed to influence its biological properties, distinguishing it from its well-studied precursor, nicotinamide. The primary areas of investigation into HMN's biological activity include its potential as an antimicrobial and anti-inflammatory agent. Its mechanism of action is hypothesized to be linked to its role in cellular metabolism, particularly its potential to influence intracellular levels of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.
Proposed Mechanisms of Action
The biological activities of Hydroxymethylnicotinamide are thought to be multifaceted, primarily stemming from its relationship with nicotinamide and NAD+ metabolism.
NAD+ Precursor and Sirtuin Modulation
HMN is suggested to act as a precursor to NAD+, a vital coenzyme in cellular metabolism.[2] By potentially increasing the intracellular pool of NAD+, HMN may influence the activity of NAD+-dependent enzymes, such as sirtuins. Sirtuins are a class of deacetylases that play crucial roles in regulating metabolism, cellular stress responses, and aging.[1] The interaction of nicotinamide and its derivatives with sirtuins is a key area of research, and by extension, HMN is proposed to modulate these pathways.[1]
Caption: Proposed pathway of HMN as a NAD+ precursor to modulate sirtuin activity.
Antimicrobial Activity
HMN has been identified as an antimicrobial agent.[3][4][5][6] The precise mechanism of its antimicrobial action is not fully elucidated but may be linked to the release of formaldehyde, which has antibacterial properties. This is supported by research on a related compound, 1-methyl-N'-(hydroxymethyl)nicotinamide, which is suggested to act as a precursor that simultaneously releases formaldehyde and the anti-inflammatory agent 1-methylnicotinamide (MNA+).
Anti-inflammatory Effects
The anti-inflammatory properties of HMN are another key area of its biological activity.[2] Nicotinamide, the parent compound, is known to possess anti-inflammatory effects, and it is proposed that HMN shares these characteristics.[1] The mechanism may involve the modulation of inflammatory pathways and a reduction in the production of pro-inflammatory cytokines.[1]
Antioxidant Properties and DNA Repair
Derivatives of nicotinamide have been shown to have antioxidant properties by neutralizing reactive oxygen species (ROS).[1] This activity is crucial for protecting cells from oxidative damage. Furthermore, by potentially influencing NAD+ levels, HMN may play a role in DNA repair processes, as NAD+ is a coenzyme for enzymes involved in DNA repair.[1]
Caption: Proposed antioxidant and DNA repair mechanisms of HMN.
Quantitative Data
Direct quantitative data on the biological activity of Hydroxymethylnicotinamide is limited in publicly available literature. The following table includes data for a closely related derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide, to provide a preliminary indication of its potential antimicrobial efficacy.
Table 1: Antimicrobial Activity of 1-methyl-N'-(hydroxymethyl)nicotinamide
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Enterococcus faecalis | 0.51 |
| Pseudomonas aeruginosa | 2.05 |
Data from a study on 1-methyl-N'-(hydroxymethyl)nicotinamide, a derivative of HMN.
Experimental Protocols
Detailed experimental protocols for assessing the biological activities of Hydroxymethylnicotinamide are crucial for reproducible research. The following sections outline methodologies for key experiments, based on established protocols for related compounds.
Synthesis of Hydroxymethylnicotinamide
A reported method for the synthesis of N-hydroxymethyl-nicotinamide involves the reaction of nicotinamide with formaldehyde in the presence of a base.[3]
Materials:
-
Nicotinamide
-
Formaldehyde (36.8% aqueous solution)
-
Potassium carbonate
-
Boiling water bath
Procedure:
-
Combine 3.0 g of nicotinamide, 5.0 ml of formaldehyde solution, and 0.03 g of potassium carbonate.
-
Heat the mixture in a boiling water bath for one hour.
-
The product, N-hydroxymethyl-nicotinamide, can be isolated and purified. The reported yield for this method is 72.4%.[3]
Caption: Workflow for the synthesis of Hydroxymethylnicotinamide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from methods used for other nicotinamide derivatives and is suitable for determining the Minimum Inhibitory Concentration (MIC) of HMN.[4]
Materials:
-
Hydroxymethylnicotinamide
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Resazurin solution
Procedure:
-
Prepare a stock solution of HMN in DMSO.
-
Perform serial two-fold dilutions of the HMN stock solution in the appropriate broth (MHB or SDB) in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without HMN) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, add resazurin solution to each well to assess microbial growth. A color change indicates viable microorganisms.
-
The MIC is the lowest concentration of HMN at which no color change occurs, indicating complete growth inhibition.[4]
Sirtuin Inhibition Assay
This protocol is based on assays used to determine the inhibitory activity of nicotinamide on sirtuins and can be adapted for HMN.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT3)
-
Fluorogenic sirtuin substrate peptide
-
NAD+
-
Hydroxymethylnicotinamide
-
Assay buffer
-
Developer solution
-
96-well plate (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Prepare a series of dilutions of HMN in the assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and NAD+.
-
Add the different concentrations of HMN to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each HMN concentration and determine the IC50 value (the concentration of HMN that inhibits 50% of the enzyme activity).[7]
Conclusion and Future Directions
Hydroxymethylnicotinamide presents a promising area for research in drug development, particularly in the fields of antimicrobial and anti-inflammatory therapies. While the current body of literature provides a foundational understanding of its potential biological activities, there is a clear need for more extensive quantitative research. Future studies should focus on determining specific IC50 and MIC values for HMN against a broad range of targets and microorganisms. In vivo studies are also essential to elucidate its pharmacokinetic profile, efficacy, and safety. A deeper investigation into its mechanism of action, particularly its interaction with sirtuins and its role in NAD+ metabolism, will be critical in realizing its full therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such vital research.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of sirtuin enzyme activity using a substrate-agnostic fluorometric nicotinamide assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Hydroxymethyl)nicotinamide as a Potential NAD+ Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] The age-associated decline in NAD+ levels has been linked to a range of metabolic and age-related diseases, spurring the search for effective NAD+ precursors.[1] N-(Hydroxymethyl)nicotinamide (NHM) is a derivative of nicotinamide (NAM), a well-established NAD+ precursor.[4][5] While direct evidence for NHM as an NAD+ precursor is currently limited, its chemical structure suggests it may function as a prodrug, releasing nicotinamide upon metabolic conversion. This guide provides a comprehensive overview of the current knowledge surrounding NHM, its synthesis, and its potential as an NAD+ precursor based on the well-documented activities of its parent compound, nicotinamide. We will explore the hypothesized metabolic pathways, potential therapeutic implications, and the experimental protocols required to validate these hypotheses.
Chemical Properties and Synthesis of this compound
This compound is an antimicrobial agent that can be synthesized from nicotinamide.[4][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H8N2O2 | [7] |
| Molecular Weight | 152.15 g/mol | [7] |
| CAS Number | 3569-99-1 | [7] |
| Melting Point | 152-154 °C | |
| Appearance | Solid | |
| SMILES | OCNC(=O)c1cccnc1 | |
| InChI Key | JRFKIOFLCXKVOT-UHFFFAOYSA-N |
Synthesis Protocol
This compound can be synthesized by treating nicotinamide with an excess of formaldehyde in the presence of a base, such as potassium carbonate.[4] A study on its synthesis reported a yield of 72.4% under optimized conditions.[4]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Nicotinamide (3.0 g)
-
Formaldehyde (36.8% aqueous solution, 5.0 ml)
-
Potassium carbonate (0.03 g)
-
-
Procedure:
-
Combine nicotinamide, formaldehyde solution, and potassium carbonate in a suitable reaction vessel.
-
Heat the mixture in a boiling water bath for one hour.
-
Monitor the reaction for the formation of this compound.
-
Upon completion, proceed with appropriate workup and purification steps to isolate the final product.
-
Proposed Metabolism and Mechanism of Action
It is hypothesized that this compound acts as a prodrug of nicotinamide. In vivo, it is likely metabolized to release nicotinamide and formaldehyde. The released nicotinamide can then enter the NAD+ salvage pathway to be converted into NAD+.[8]
Caption: Proposed metabolic pathway of this compound to NAD+.
The key enzyme in the conversion of nicotinamide to NMN is nicotinamide phosphoribosyltransferase (NAMPT).[8] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[8]
The NAD+ Salvage Pathway
The salvage pathway is the primary route for NAD+ synthesis, recycling nicotinamide produced from the degradation of NAD+ by enzymes like sirtuins and PARPs.[8]
Caption: Overview of the NAD+ Salvage Pathway.
Potential Effects on NAD+ Levels and Sirtuin Activity (Inferred from Nicotinamide)
Assuming NHM is efficiently converted to nicotinamide, its administration would be expected to increase intracellular NAD+ levels.[9] The effects of nicotinamide on sirtuin activity are complex; while it is a precursor to the sirtuin co-substrate NAD+, high concentrations of nicotinamide can act as a feedback inhibitor of sirtuin activity.[10][11][12]
Caption: The dual role of nicotinamide in modulating sirtuin activity.
Pharmacokinetics of Nicotinamide (as a proxy for NHM)
The following tables summarize the pharmacokinetic data for nicotinamide from human and animal studies. This information can serve as a preliminary guide for designing studies on NHM, with the caveat that the metabolic conversion of NHM to NAM may alter the pharmacokinetic profile.
Table 2: Pharmacokinetics of Oral Nicotinamide in Humans
| Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t1/2) | Reference |
| 1 g | ~1.5 h | ~1.5 h | [13] | |
| 2 g | ~4 h | ~4 h | [13] | |
| 3 g | 30 min | [14] | ||
| 4 g | ~7-9 h | ~7-9 h | [13] | |
| 6 g | 156.4 +/- 33.6 µg/ml | 30 min | ~7-9 h | [13][14] |
| 10 g | Maintained for at least 4 h | > 3 h | [14] |
Table 3: Pharmacokinetics of Nicotinamide in Mice
| Dose (i.p.) | Peak Plasma Concentration (Cmax) | Initial Half-life | Terminal Half-life | Reference |
| 100 mg/kg | 1,000 nmol/ml | 0.8 h | 3.4 h | [9] |
| 500 mg/kg | 4,800 nmol/ml | 2 h | 5.6 h | [9] |
Experimental Protocols to Validate NHM as an NAD+ Precursor
In Vitro Assessment of NHM as an NAD+ Precursor
This protocol outlines the steps to determine if NHM can increase intracellular NAD+ levels in a cell culture model.
Caption: Workflow for in vitro testing of NHM as an NAD+ precursor.
Detailed Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, HepG2) in 6-well plates and grow to ~80% confluency.
-
Treatment: Prepare stock solutions of NHM in a suitable solvent (e.g., DMSO or cell culture medium). Treat cells with a range of NHM concentrations (e.g., 1 µM to 1 mM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Add 200 µL of ice-cold extraction buffer (e.g., 0.5 M perchloric acid or methanol:water 80:20).
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for NAD+ analysis.
-
-
NAD+ Quantification: Measure NAD+ levels in the extracts using a commercially available NAD+/NADH assay kit (enzymatic cycling assay) or by LC-MS for greater specificity and the ability to measure other related metabolites.[15][16][17][18][19]
In Vivo Assessment of NHM as an NAD+ Precursor
This protocol describes an animal study to evaluate the in vivo efficacy of NHM in boosting tissue NAD+ levels.
Caption: Workflow for in vivo evaluation of NHM as an NAD+ precursor.
Detailed Protocol:
-
Animal Model: Use a standard laboratory animal model such as C57BL/6J mice.
-
Administration: Administer NHM via a relevant route, such as oral gavage, at a range of doses. Include a vehicle control group.
-
Sample Collection: At specified time points post-administration, collect blood samples and harvest tissues of interest (e.g., liver, muscle, brain).
-
Sample Processing:
-
For blood, centrifuge to separate plasma.
-
For tissues, snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize tissues in an appropriate extraction buffer.
-
-
NAD+ Measurement: Quantify NAD+ levels in plasma and tissue extracts using LC-MS or an enzymatic assay.
Toxicology and Safety
There is limited specific toxicological data available for this compound. The material safety data sheet indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] As a derivative of nicotinamide, it is prudent to consider the safety profile of high-dose nicotinamide. High doses of nicotinamide are generally well-tolerated, but can cause side effects.[14][20][21][22][23] It is also important to note that high-level nicotinamide administration can inhibit PARPs and alter cellular methyl metabolism.[20][21]
Conclusion and Future Directions
This compound presents a chemically plausible but experimentally unverified candidate as a NAD+ precursor. Its potential to act as a prodrug for nicotinamide warrants further investigation. The immediate next steps should involve in vitro and in vivo studies as outlined in this guide to:
-
Confirm the metabolic conversion of NHM to nicotinamide.
-
Quantify the efficiency of NHM in raising intracellular and tissue NAD+ levels compared to established precursors like nicotinamide and nicotinamide riboside.
-
Evaluate the pharmacokinetic and pharmacodynamic profile of NHM.
-
Assess the safety and tolerability of NHM in preclinical models.
Successful validation of NHM as a NAD+ precursor could open new avenues for the development of novel therapeutics targeting NAD+ metabolism for the treatment of age-related and metabolic diseases.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H8N2O2 | CID 77116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|3569-99-1|MSDS [dcchemicals.com]
- 8. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jinfiniti.com [jinfiniti.com]
- 19. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry | MDPI [mdpi.com]
- 20. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment | Semantic Scholar [semanticscholar.org]
- 23. epa.gov [epa.gov]
The Potential Role of N-(Hydroxymethyl)nicotinamide in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)nicotinamide (HMN), a derivative of nicotinamide (vitamin B3), is a compound of growing interest in the pharmaceutical and life sciences sectors. While direct research into its specific metabolic functions is nascent, its structural similarity to nicotinamide provides a strong foundation for predicting its engagement with key cellular metabolic pathways. This technical guide synthesizes the current understanding of nicotinamide's central role in cellular energy, signaling, and repair, and extrapolates the potential mechanisms through which this compound may exert its biological effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing a framework for future investigation into this promising molecule.
Introduction to this compound
This compound (HMN), also known as nikomethamide, is a chemical entity structurally derived from nicotinamide through the addition of a hydroxymethyl group to the amide nitrogen.[1] This modification has the potential to alter the molecule's bioavailability, enzymatic interactions, and overall cellular activity compared to its parent compound. Currently, HMN is recognized primarily as an antimicrobial agent and is being investigated for various therapeutic applications, including in dermatology.[2][3] Its functional relationship to nicotinamide, a cornerstone of cellular metabolism, suggests a broader biological significance that is yet to be fully elucidated.
The Central Role of Nicotinamide in Cellular Metabolism
To understand the potential role of HMN, it is imperative to first review the well-established functions of nicotinamide in cellular metabolism. Nicotinamide is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in all living cells.[4][5] NAD+ participates in a vast array of redox reactions essential for energy production and also serves as a substrate for several key signaling enzymes.
The NAD+ Salvage Pathway
The primary route for NAD+ synthesis from nicotinamide is the salvage pathway. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylylated to form NAD+. This pathway is crucial for replenishing NAD+ pools that are consumed by various enzymes.[6][7]
Sirtuins: Metabolic and Stress Response Regulators
Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in regulating metabolism, DNA repair, and inflammation.[1] By removing acetyl groups from various protein substrates, sirtuins modulate their activity. This deacetylation reaction consumes NAD+ and produces nicotinamide. Nicotinamide, in turn, can act as an inhibitor of sirtuin activity through a feedback mechanism.[2][8] Given its structural similarity, HMN may also modulate sirtuin activity.
Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Stability
PARPs are enzymes that are activated by DNA damage. They utilize NAD+ to synthesize poly(ADP-ribose) chains on themselves and other nuclear proteins, which recruits DNA repair machinery.[9] This process leads to significant consumption of cellular NAD+ pools. Nicotinamide can inhibit PARP activity, and this has implications for cancer therapy.[10] It is plausible that HMN could also influence PARP-mediated DNA repair.
Mitochondrial Function and Cellular Energetics
Mitochondria are the primary sites of cellular respiration and ATP production, processes that are heavily dependent on NAD+. Nicotinamide has been shown to influence mitochondrial quality and function, in part by modulating NAD+ levels and sirtuin activity.[1] Specifically, nicotinamide treatment can affect mitochondrial respiration and the production of reactive oxygen species (ROS).[1]
Quantitative Data on Nicotinamide's Metabolic Effects
While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize key findings for its parent compound, nicotinamide. These data provide a benchmark for potential future studies on HMN.
| Parameter | Cell Type | Nicotinamide Concentration | Observed Effect | Reference |
| Sirtuin Activity | Various | 50 µM - 1.6 mM (IC50) | Inhibition of SIRT1, SIRT2, SIRT3, and SIRT5 | [11] |
| PARP Activity | MDA-MB-436 breast cancer cells | 0.5 mM - 1 mM | Dose-dependent inhibition of in vitro and endogenous PARP activity | [10] |
| NAD+ Levels | Human fibroblasts | 5 mM | ~2-fold increase in NAD+ levels and NAD+/NADH ratio within 24 hours | [8] |
| Mitochondrial Respiration | Primary human fibroblasts | Not specified | Decrease in mitochondrial respiration and reactive oxygen species production | [1] |
| Cell Viability (under hypoxia) | Rat cardiomyocytes | Not specified | Protection against hypoxia-induced necrosis and apoptosis | [12] |
Table 1: Summary of Quantitative Effects of Nicotinamide on Cellular Metabolism.
Experimental Protocols for Investigating Nicotinamide and its Derivatives
The following are generalized methodologies that have been employed to study the effects of nicotinamide on cellular metabolism. These protocols can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used depending on the research question (e.g., primary human fibroblasts, cancer cell lines like MDA-MB-436, or cardiomyocytes).
-
Culture Conditions: Cells are typically maintained in standard culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO, water) and added to the culture medium at various concentrations for defined periods.
Measurement of Intracellular NAD+ and NADH Levels
-
Enzymatic Cycling Assay: This method relies on the ability of NAD+ or NADH to participate in a series of enzymatic reactions that lead to the production of a fluorescent or colorimetric product. The rate of product formation is proportional to the concentration of NAD+ or NADH in the sample.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific method for the absolute quantification of NAD+ and NADH.
Sirtuin and PARP Activity Assays
-
In Vitro Enzyme Assays: Recombinant sirtuin or PARP enzymes are incubated with their respective substrates (e.g., an acetylated peptide for sirtuins, NAD+ and activated DNA for PARP) in the presence or absence of the test compound (HMN). Enzyme activity is then measured using fluorescent, colorimetric, or radioisotopic methods.
-
Cell-Based Assays: The activity of sirtuins and PARPs can be assessed in whole cells by measuring the acetylation status of known sirtuin substrates or the extent of poly(ADP-ribosyl)ation following a DNA damaging agent, respectively, using techniques like Western blotting or immunofluorescence.
Analysis of Mitochondrial Function
-
Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
-
Mitochondrial Membrane Potential: Fluorescent dyes such as JC-1 or TMRE can be used to assess the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels can be quantified using fluorescent probes like DCFDA or MitoSOX Red.
Future Directions and Conclusion
The study of this compound's role in cellular metabolism is a promising area of research. Based on its structural relationship to nicotinamide, it is hypothesized that HMN will interact with the NAD+ salvage pathway, modulate the activity of NAD+-dependent enzymes like sirtuins and PARPs, and influence mitochondrial bioenergetics. The addition of the hydroxymethyl group may alter its potency, specificity, and pharmacokinetic properties compared to nicotinamide, potentially offering therapeutic advantages.
Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this guide provide a roadmap for such investigations. Elucidating the precise mechanisms of action of this compound will be crucial for its development as a potential therapeutic agent for a range of metabolic and age-related diseases. This technical guide serves as a foundational document to stimulate and guide these future research endeavors.
References
- 1. Nicotinamide enhances mitochondria quality through autophagy activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of poly (ADP) ribose polymerase-1 inhibition by nicotinamide as a possible additive treatment to modulate host immune response and prevention of cytokine storm in COVID-19 - Indian Journal of Medical Sciences [ijmsweb.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 12. Nicotinamide pretreatment protects cardiomyocytes against hypoxia-induced cell death by improving mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Dance: An In-depth Technical Guide to the Interaction of N-(Hydroxymethyl)nicotinamide with Sirtuins
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nuanced and largely unexplored interaction between N-(Hydroxymethyl)nicotinamide and the sirtuin family of proteins. While the parent compound, nicotinamide (NAM), is a well-documented modulator of sirtuin activity, the introduction of a hydroxymethyl group presents a compelling avenue for novel therapeutic development. This document provides a comprehensive overview of the established role of nicotinamide in sirtuin biology, hypothesizes the potential impact of this compound, and furnishes detailed experimental protocols to facilitate empirical investigation into this promising area of research.
Introduction: The Sirtuin Family and the Dual Role of Nicotinamide
Sirtuins are a class of NAD dependent protein deacetylases and ADP-ribosyltransferases that play crucial roles in a multitude of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2] The activity of sirtuins is intrinsically linked to the cellular availability of their co-substrate, NAD+. Nicotinamide (NAM), a form of vitamin B3, is a key player in this regulatory network, exhibiting a paradoxical dual function.
On one hand, NAM is a product of the sirtuin-catalyzed deacetylation reaction and acts as a noncompetitive feedback inhibitor of sirtuin activity.[1][2] This inhibition occurs through a base exchange mechanism where NAM reacts with an O-alkylamidate intermediate to regenerate NAD+.[3] On the other hand, NAM is a crucial precursor in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[1][4] Consequently, under certain cellular conditions, an influx of NAM can lead to an increase in the cellular NAD+ pool, thereby promoting sirtuin activity.[1][4] This intricate balance underscores the complexity of targeting sirtuins with NAM-related compounds.
This compound, a derivative of nicotinamide, has been identified as an antimicrobial agent.[5] Its structural similarity to NAM suggests the potential for interaction with sirtuins, yet this remains an uncharted area of research. This guide aims to provide the foundational knowledge and practical tools necessary to explore this interaction.
Hypothesized Interaction of this compound with Sirtuins
The introduction of a hydroxymethyl group to the amide nitrogen of nicotinamide could alter its interaction with sirtuins in several ways:
-
Altered Binding Affinity: The hydroxymethyl group may sterically hinder or create new hydrogen bonding opportunities within the C-pocket of the sirtuin active site, where nicotinamide is known to bind. This could result in a different inhibitory potency compared to NAM.
-
Modified Prodrug Properties: this compound may act as a prodrug, slowly releasing nicotinamide within the cell. This could lead to a more sustained, low-level inhibition or, conversely, a more controlled elevation of intracellular NAD+ levels, ultimately activating sirtuins.
-
Direct Sirtuin Activation: While less likely based on the known mechanism of NAM, the possibility of the hydroxymethyl group interacting with other residues in the active site to allosterically activate the enzyme cannot be entirely dismissed without empirical evidence.
The following sections provide the necessary experimental frameworks to test these hypotheses.
Quantitative Data on Nicotinamide-Sirtuin Interaction
To provide a baseline for investigating this compound, the following table summarizes known quantitative data for the interaction of nicotinamide with various sirtuins.
| Sirtuin Isoform | IC50 for Nicotinamide (µM) | Inhibition Type | Reference |
| ySir2 | < 50 | Noncompetitive | [2] |
| hSIRT1 | ~50 | Noncompetitive | [2] |
| hSIRT2 | ~100 | - | [6] |
| hSIRT3 | 36.7 | Mixed Noncompetitive | [6] |
| hSIRT5 | 1600 | - | [6] |
Experimental Protocols
This section details the methodologies for synthesizing this compound and for assessing its impact on sirtuin activity.
Synthesis of this compound
This protocol is adapted from Zhang HK, et al. (1992).[5]
Materials:
-
Nicotinamide (3.0 g)
-
Formaldehyde (36.8% aqueous solution, 5.0 ml)
-
Potassium carbonate (0.03 g)
-
Distilled water
-
Boiling water bath
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine 3.0 g of nicotinamide, 5.0 ml of a 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.
-
Heat the mixture in a boiling water bath for one hour.
-
Monitor the reaction progress using an appropriate method (e.g., thin-layer chromatography).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the product, this compound, using standard recrystallization or chromatographic techniques.
-
Confirm the identity and purity of the synthesized compound using analytical methods such as NMR, mass spectrometry, and melting point determination.
In Vitro Sirtuin Activity Assays
Several methods can be employed to measure the effect of this compound on sirtuin activity in vitro.
This assay measures the production of nicotinamide, a direct product of the sirtuin deacetylation reaction.[7][8][9][10]
Materials:
-
Recombinant human sirtuin (e.g., SIRT1)
-
Acetylated peptide substrate (e.g., a p53-derived peptide with a fluorescent tag)
-
NAD+
-
This compound (at various concentrations)
-
Nicotinamidase (yPnc1)
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate
-
NAD(P)H
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the sirtuin enzyme, the acetylated peptide substrate, and NAD+ in the assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Initiate the reaction by adding the enzyme or substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the sirtuin reaction (e.g., by adding a developer solution containing nicotinamidase and glutamate dehydrogenase).
-
The nicotinamidase will convert the nicotinamide produced by the sirtuin to nicotinic acid and ammonia.
-
The glutamate dehydrogenase will then use the ammonia to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NAD(P)H to NAD(P)+.
-
Measure the decrease in NAD(P)H absorbance at 340 nm or the fluorescence of a coupled reporter.
-
Calculate the percentage of sirtuin inhibition at each concentration of this compound and determine the IC50 value.
This method directly measures the formation of the deacetylated peptide product.
Materials:
-
Same as in 4.2.1, but without the coupled enzyme system.
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase appropriate for separating the acetylated and deacetylated peptides.
Procedure:
-
Perform the sirtuin reaction as described in steps 1-4 of the fluorometric assay.
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Inject a sample of the reaction mixture into the HPLC system.
-
Separate the acetylated and deacetylated peptide substrates using an appropriate gradient.
-
Quantify the peak areas corresponding to the two peptide forms.
-
Calculate the percentage of substrate conversion and determine the effect of this compound.
Cellular Assays for Sirtuin Activity
To assess the effect of this compound in a cellular context, the following assays can be performed.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer
-
Antibodies against acetylated and total forms of a known sirtuin substrate (e.g., acetyl-p53 (Lys382), total p53)
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with antibodies against the acetylated and total forms of the sirtuin substrate.
-
Visualize the protein bands and quantify the band intensities.
-
Determine the ratio of acetylated to total protein to assess the effect of this compound on sirtuin activity.
Materials:
-
Cell line of interest
-
This compound
-
NAD+/NADH quantification kit (commercially available)
Procedure:
-
Treat cells with this compound as described above.
-
Extract NAD+ and NADH from the cells according to the kit manufacturer's instructions.
-
Measure the NAD+ and NADH levels using the provided assay.
-
Calculate the total NAD+ concentration and the NAD+/NADH ratio to determine if this compound affects the cellular NAD+ pool.
Visualizations: Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the proposed research, the following diagrams have been generated using the DOT language.
Caption: Proposed cellular metabolism and interaction of this compound with the SIRT1 pathway.
Caption: Experimental workflow for investigating the interaction of this compound with sirtuins.
Conclusion
The study of this compound's interaction with sirtuins represents a promising frontier in the development of novel therapeutics targeting aging and metabolic diseases. While its effects are currently unknown, its structural relationship to nicotinamide provides a strong rationale for its investigation. This technical guide offers a comprehensive framework, from chemical synthesis to detailed cellular analysis, to empower researchers to unravel the potential of this intriguing molecule. The provided protocols and conceptual diagrams are intended to serve as a launchpad for rigorous scientific inquiry into what could be a new class of sirtuin modulators.
References
- 1. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 7. Measurement of sirtuin enzyme activity using a substrate-agnostic fluorometric nicotinamide assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidative Potential of N-(Hydroxymethyl)nicotinamide: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a compound of growing interest within the scientific community. While direct and extensive research into its specific antioxidative properties is still emerging, its structural relationship to nicotinamide provides a strong basis for investigating its potential role in mitigating oxidative stress.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions. This technical guide synthesizes the current understanding of the potential antioxidative mechanisms of this compound, drawing inferences from the well-documented properties of its parent compound, nicotinamide, and its derivatives. It also outlines the standard experimental protocols used to evaluate such properties.
Proposed Antioxidative Mechanisms
The antioxidant activity of nicotinamide and its derivatives is believed to be multifaceted, involving both direct and indirect mechanisms to protect cells from oxidative damage.[1] These mechanisms likely extend to this compound.
1. Direct Scavenging of Reactive Oxygen Species (ROS): Nicotinamide and its derivatives may directly neutralize ROS by donating electrons.[1] This action helps to quench these highly reactive molecules, thereby preventing them from damaging vital cellular components such as DNA, proteins, and lipids.[1]
2. Enhancement of Endogenous Antioxidant Systems: Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production.[1][2][3] NAD+ is also essential for the function of various enzymes, including those involved in the cellular antioxidant defense system. By potentially increasing the intracellular pool of NAD+, this compound could indirectly bolster the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4]
3. Modulation of Signaling Pathways: Nicotinamide has been shown to influence signaling pathways involved in the cellular response to oxidative stress.[1] One such pathway involves sirtuins, a class of NAD+-dependent deacetylases that regulate various cellular processes, including stress resistance and longevity.[1][3] By modulating sirtuin activity, this compound could potentially enhance cellular resilience to oxidative insults.[1]
Potential Signaling Pathway of this compound in Oxidative Stress Mitigation
Caption: Proposed mechanism of this compound in cellular protection against ROS.
Experimental Protocols for Assessing Antioxidant Properties
Evaluating the antioxidative potential of a compound like this compound involves a series of in vitro assays. These assays can be broadly categorized into methods that measure radical scavenging activity and those that assess the reduction of metal ions.
Table 1: Summary of In Vitro Antioxidant Assays
| Assay | Principle | Measured Outcome | Reference Compound |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at ~517 nm. | Trolox, Ascorbic Acid |
| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | Decrease in absorbance at ~734 nm. | Trolox, Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at ~593 nm. | Ferrous Sulfate, Trolox |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay | Measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which form a colored complex with neocuproine. | Increase in absorbance at ~450 nm. | Uric Acid, Trolox |
Detailed Methodologies
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound to the wells.
-
Include a control (DPPH solution with solvent) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: In this assay, ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for conducting in vitro antioxidant capacity assays.
Conclusion and Future Directions
While direct experimental evidence for the antioxidative properties of this compound is currently limited, its structural similarity to nicotinamide suggests a strong potential for such activity. The proposed mechanisms, including direct ROS scavenging and indirect support of endogenous antioxidant systems via NAD+ production, provide a solid framework for future research.[1] The experimental protocols detailed in this guide offer standardized methods for rigorously evaluating these potential properties.
Future research should focus on:
-
Performing comprehensive in vitro antioxidant assays to quantify the radical scavenging and reducing capacities of this compound.
-
Conducting cell-based assays to investigate its ability to protect various cell types from oxidative damage.
-
Elucidating the specific molecular pathways through which this compound exerts its effects, including its influence on NAD+ metabolism and sirtuin activity.
Such studies will be crucial in fully characterizing the antioxidative profile of this compound and determining its potential as a therapeutic agent in oxidative stress-related diseases.
References
- 1. What is the mechanism of Hydroxymethylnicotinamide? [synapse.patsnap.com]
- 2. Effects of N1-methylnicotinamide on oxidative and glycooxidative stress markers in rats with streptozotocin-induced diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and oxidative stress: the golden nucleotide on a crown of thorns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide pretreatment protects cardiomyocytes against hypoxia-induced cell death by improving mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Hydroxymethyl)nicotinamide and its Implied Role in DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)nicotinamide (HMN) is a derivative of nicotinamide (NAM), a form of vitamin B3. While direct research on HMN's role in DNA repair is limited, its close structural relationship to NAM allows for strong inferences about its potential mechanisms of action. Nicotinamide is a critical precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for cellular energy metabolism and a substrate for key enzymes in DNA repair, notably Poly(ADP-ribose) polymerases (PARPs). This guide synthesizes the extensive research on nicotinamide to project the likely functions of HMN in DNA repair, focusing on its potential as a PARP inhibitor and its role in maintaining genomic stability. We provide a comprehensive overview of the relevant signaling pathways, quantitative data from key studies on nicotinamide, and detailed experimental protocols for assays pertinent to this field of research.
Introduction to this compound
This compound (C7H8N2O2) is synthesized from nicotinamide and formaldehyde.[1] It has been primarily identified as an antimicrobial agent.[1][2] Given that it is a derivative of nicotinamide, its biological activities are presumed to be closely linked to those of its parent compound. Nicotinamide is a well-established modulator of various cellular processes, including DNA repair, through its role in NAD+ biosynthesis and as a direct inhibitor of enzymes like PARPs and sirtuins.[3][4]
Postulated Mechanism of Action in DNA Repair
The primary mechanism by which HMN is expected to influence DNA repair is through its relationship with the NAD+ metabolic pathway and its potential to act as a PARP inhibitor, similar to nicotinamide.
Role as an NAD+ Precursor
Nicotinamide is a key component of the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.[5] NAD+ is an essential coenzyme for ATP production, which provides the necessary energy for DNA repair processes.[6][7] DNA damage can lead to a depletion of cellular NAD+ and ATP, and supplementation with nicotinamide has been shown to prevent this energy crisis, thereby supporting DNA repair.[6] It is plausible that HMN, after potential metabolic conversion to nicotinamide, contributes to the cellular NAD+ pool.
PARP Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[8] PARP-1 detects DNA damage and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins.[5] Nicotinamide is a known inhibitor of PARP-1.[4][9] This inhibition can have dual effects: at high concentrations, it can impair DNA repair, but in the context of cancer therapy, it can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations) when combined with DNA-damaging agents like cisplatin or radiation.[9]
Involvement in Specific DNA Repair Pathways
Based on the functions of nicotinamide, HMN is likely to influence several DNA repair pathways.
Base Excision Repair (BER)
The BER pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those caused by oxidation and alkylation. PARP-1 plays a critical signaling role in BER. The PARP-NAD-SIRT axis, involving PARP1, PARP2, SIRT1, and SIRT6, is a key regulatory component of BER.[10] By modulating PARP activity and NAD+ levels, HMN would be expected to influence the efficiency of BER.
Nucleotide Excision Repair (NER)
NER is responsible for repairing bulky, helix-distorting DNA lesions, such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts caused by UV radiation.[6] Studies have shown that nicotinamide enhances the repair of UV-induced DNA damage by increasing the rate of excision repair, a key step in NER.[6][11] This is partly attributed to the prevention of ATP depletion, ensuring that the energy-dependent steps of NER can proceed. Nicotinamide has been shown to upregulate the expression of genes involved in the NER pathway, such as SIRT1 and p53, following UV exposure.[12]
Double-Strand Break (DSB) Repair
The two main pathways for repairing DNA double-strand breaks are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[13][14] The role of nicotinamide, and by extension HMN, in these pathways is less direct but can be inferred through its interaction with PARP-1. PARP inhibitors are known to trap PARP-1 on DNA, which can lead to the formation of DSBs during DNA replication. In cells with deficient HR (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This is the principle of synthetic lethality.
Quantitative Data Summary (from Nicotinamide Studies)
The following tables summarize quantitative data from studies on nicotinamide, which may serve as a proxy for estimating the effective concentrations for HMN in experimental settings.
| Parameter | Value | Cell Line/System | Reference |
| In vitro PARP Activity Inhibition | Starts at 0.5 mM (500 µM) | Recombinant PARP | [15] |
| Endogenous PARP Inhibition | 1 mM (similar to 3-aminobenzamide) | MDA-MB-436 breast cancer cells | [15] |
| Enhanced DNA Repair (post-MNNG) | 50-500 µM | Primary human mammary epithelial cells | [16] |
| Increased Cell Survival (post-UV) | 0.1 and 33 µM | Human skin fibroblasts | [16] |
| Reduction in new NMSCs | 23% | High-risk patients (ONTRAC trial) | [17] |
NMSC: Non-melanoma skin cancer; MNNG: N-methyl-N'-nitro-N-nitrosoguanidine
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
In Vitro PARP Activity Assay
This protocol is adapted from commercially available kits (e.g., Trevigen Universal Chemiluminescent PARP assay kit) and published studies.[15]
-
Reagents and Materials:
-
Recombinant PARP enzyme
-
Activated DNA (provided in kits)
-
NAD+ solution
-
HMN or Nicotinamide solutions at various concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 0.75, 1 mM)
-
PARP buffer
-
Streptavidin-coated 96-well plates
-
Biotinylated PARP substrate
-
Chemiluminescent detection reagents
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of HMN/Nicotinamide in PARP buffer.
-
In a 96-well plate, add PARP buffer, activated DNA, and the HMN/Nicotinamide dilutions.
-
Add recombinant PARP enzyme to each well.
-
Initiate the reaction by adding NAD+.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated PARP substrate.
-
Incubate to allow binding.
-
Wash the plate to remove unbound components.
-
Add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP).
-
Incubate and wash.
-
Add chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the percent inhibition relative to the no-inhibitor control.
-
Single Cell Gel Electrophoresis (Comet Assay)
This protocol provides a general outline for the alkaline comet assay.[1][2][3][4][9]
-
Reagents and Materials:
-
Treated and control cell suspensions
-
Low-melting-point agarose
-
Normal-melting-point agarose
-
Comet assay slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., ethidium bromide, SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
-
-
Procedure:
-
Coat slides with normal-melting-point agarose and allow to dry.
-
Mix cell suspension with low-melting-point agarose at 37°C.
-
Pipette the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place slides in a horizontal electrophoresis tank and fill with alkaline electrophoresis buffer.
-
Allow DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
Gently remove slides, wash with neutralization buffer, and then with distilled water.
-
Stain the slides with a DNA-intercalating dye.
-
Visualize under a fluorescence microscope and capture images.
-
Analyze at least 50-100 comets per sample using image analysis software to determine parameters like tail length and tail moment.
-
Unscheduled DNA Synthesis (UDS) Assay
This protocol describes a microscopy-based method to measure NER.[6][7][17][18]
-
Reagents and Materials:
-
Cells grown to confluence on coverslips
-
UV-C light source
-
Culture medium with and without serum
-
³H-thymidine (tritiated thymidine)
-
Fixative (e.g., methanol/acetic acid)
-
Autoradiography emulsion
-
Developer and fixer solutions
-
Microscope with a graticule for grain counting
-
-
Procedure:
-
Grow cells to confluence on glass coverslips to arrest proliferation.
-
Wash cells and irradiate with a low dose of UV-C light (e.g., 10-20 J/m²).
-
Immediately after irradiation, incubate the cells in a medium containing ³H-thymidine for a defined period (e.g., 1-3 hours).
-
Wash the cells and fix them onto the coverslips.
-
In a darkroom, coat the coverslips with photographic emulsion and allow them to expose for several days to weeks.
-
Develop the emulsion to visualize silver grains where radioactive decay has occurred.
-
Counterstain the cell nuclei.
-
Using a light microscope, count the number of silver grains over non-S-phase nuclei (identified by their smaller, more condensed appearance and lower grain density compared to S-phase cells).
-
An increase in the average number of grains per nucleus in treated cells compared to controls indicates UDS.
-
Conclusion
While direct experimental evidence for the role of this compound in DNA repair is currently lacking, its structural identity as a nicotinamide derivative provides a strong basis for its predicted functions. It is highly probable that HMN, likely through conversion to nicotinamide, can modulate DNA repair pathways by influencing cellular NAD+ levels and by directly inhibiting PARP-1. These actions have significant implications for maintaining genomic stability and for potential applications in cancer therapy, particularly in sensitizing tumors to DNA-damaging agents. The experimental protocols and quantitative data presented in this guide, derived from research on nicotinamide, offer a robust framework for initiating and conducting further investigations into the specific effects of HMN on DNA repair. Future research should focus on directly assessing the PARP inhibitory activity of HMN, its impact on NAD+ metabolism, and its efficacy in enhancing DNA repair in various cellular models.
References
- 1. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 2. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Cell Gel Electrophoresis (Comet Assay) [bio-protocol.org]
- 4. The single cell gel electrophoresis assay (comet assay): a European review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair | Springer Nature Experiments [experiments.springernature.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Single-Cell Gel Electrophoresis (Comet Assay) and Comet Scoring [bio-protocol.org]
- 10. NAD+-mediated regulation of mammalian base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects and Mechanism of Nicotinamide Against UVA- and/or UVB-mediated DNA Damages in Normal Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unscheduled DNA Synthesis at Sites of Local UV-induced DNA Damage to Quantify Global Genome Nucleotide Excision Repair Activity in Human Cells [bio-protocol.org]
N-(Hydroxymethyl)nicotinamide: A Technical Examination of Its Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Abstract
N-(Hydroxymethyl)nicotinamide, a chemical entity derived from the condensation of nicotinamide (a form of vitamin B3) and formaldehyde, is designated in chemical literature and supplier databases as an antimicrobial agent. Despite this classification, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of specific data on its antimicrobial efficacy, spectrum of activity, and mechanism of action. This technical guide synthesizes the available information on this compound, focusing on its synthesis, physicochemical properties, and its putative mechanism of action as a formaldehyde-releasing agent. In the absence of direct experimental data for the title compound, this whitepaper draws inferences from the well-documented antimicrobial properties of formaldehyde and related formaldehyde-donor compounds. The guide also presents generalized experimental protocols for antimicrobial susceptibility testing that would be pertinent for the future evaluation of this compound. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the antimicrobial potential of this compound.
Introduction
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3569-99-1 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | 152-154 °C | [2] |
| Solubility | DMSO, Methanol. Freely soluble in hot alcohol and water; sparingly soluble in cold alcohol and water. | [2] |
Synthesis
This compound can be synthesized by the reaction of nicotinamide with an excess of formaldehyde in the presence of a basic catalyst, such as potassium carbonate. A study by Zhang HK, et al. (1992) reported a yield of 72.4% when the reaction was conducted in a boiling water bath for one hour. The study indicated that potassium carbonate was a more effective base compared to others tested.
The proposed synthesis workflow is depicted in the following diagram:
Caption: Synthesis of this compound.
Proposed Antimicrobial Mechanism of Action
The chemical structure of this compound, being a conjugate of nicotinamide and formaldehyde, strongly suggests that its antimicrobial activity is derived from its capacity to act as a formaldehyde-releasing agent . Formaldehyde-releasing agents are a class of preservatives that slowly decompose to release low levels of formaldehyde, which then exerts a broad-spectrum antimicrobial effect.[7][8][9]
Formaldehyde is a potent biocide that inactivates microorganisms by reacting with primary amines and amides in proteins and nucleic acids, leading to cross-linking and denaturation.[7] This non-specific action makes it effective against a wide range of bacteria, fungi, and viruses.[7] A related compound, 1-methyl-N'-(hydroxymethyl)nicotinamide, has been proposed as a potential antibacterial agent due to its ability to simultaneously release formaldehyde.
The proposed mechanism is illustrated in the diagram below:
Caption: Proposed Mechanism of Antimicrobial Action.
Quantitative Antimicrobial Data
A thorough search of scientific databases did not yield any specific quantitative data regarding the antimicrobial activity of this compound. Therefore, tables for Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs), or zone of inhibition data cannot be provided at this time. The absence of this data represents a critical gap in the understanding of this compound's potential as a practical antimicrobial agent.
Experimental Protocols for Future Evaluation
To address the lack of antimicrobial data, the following standard experimental protocols are recommended for a comprehensive evaluation of this compound.
Antimicrobial Susceptibility Testing
A generalized workflow for determining the antimicrobial susceptibility is presented below.
Caption: General Antimicrobial Susceptibility Testing Workflow.
5.1.1. Broth Microdilution Method (for MIC Determination)
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
5.1.2. Agar Disk Diffusion Method
-
Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) uniformly with the standardized microbial suspension.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of growth inhibition around each disk.
5.1.3. Determination of MBC/MFC
-
Subculturing: Following the MIC determination from the broth microdilution assay, aliquot a small volume from the wells showing no visible growth and plate it onto fresh agar medium.
-
Incubation: Incubate these plates for 24-48 hours.
-
MBC/MFC Determination: The Minimum Bactericidal/Fungicidal Concentration is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
This compound is a compound with a plausible basis for antimicrobial activity due to its nature as a formaldehyde-releasing agent. However, the current lack of empirical data on its antimicrobial spectrum and potency is a significant limitation. For researchers and drug development professionals, this presents an opportunity for foundational research. Future studies should focus on:
-
Systematic Antimicrobial Screening: Evaluating the compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Quantitative Analysis: Determining MIC, MBC/MFC, and time-kill kinetics to understand its potency and bactericidal/fungicidal nature.
-
Mechanism Verification: Confirming the release of formaldehyde and its correlation with antimicrobial activity.
-
Toxicity and Safety Profiling: Assessing the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.
Such studies are essential to validate the classification of this compound as an antimicrobial agent and to ascertain its potential for development in therapeutic or preservative applications.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. Cas 3569-99-1,3-Pyridinecarboxylic acid N-hydroxymethylamide | lookchem [lookchem.com]
- 3. This compound|3569-99-1|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 98% | 3569-99-1 [sigmaaldrich.com]
- 6. What is Hydroxymethylnicotinamide used for? [synapse.patsnap.com]
- 7. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 8. calmoranatural.com [calmoranatural.com]
- 9. Formaldehyde releaser - Wikipedia [en.wikipedia.org]
The Genesis of a Bioactive Molecule: A Technical History of N-(Hydroxymethyl)nicotinamide Discovery and Synthesis
For Immediate Release
[City, State] – [Date] – N-(Hydroxymethyl)nicotinamide, a nicotinamide derivative with notable biological activity, has a rich history rooted in early 20th-century organic chemistry. This technical guide delves into the key milestones of its discovery and the evolution of its synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important compound.
Discovery and Early Synthesis: The Foundational Research
A Detailed Look at a Classic Synthesis: The Zhang and Guo Method (1992)
A significant advancement in the practical synthesis of this compound was published by Zhang and Guo in 1992 .[2] Their method, which remains a valuable reference, involves the condensation of nicotinamide with formaldehyde in the presence of a base. This straightforward approach provides a good yield and has been a cornerstone for laboratory-scale production.
Experimental Protocol: Synthesis of this compound
Based on the method of Zhang and Guo (1992):
-
Reactants:
-
Nicotinamide: 3.0 g
-
Formaldehyde (36.8% aqueous solution): 5.0 mL
-
Potassium Carbonate: 0.03 g
-
-
Procedure:
-
In a suitable reaction vessel, combine 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde, and 0.03 g of potassium carbonate.
-
The reaction mixture is heated in a boiling water bath for one hour.
-
After the reaction is complete, the mixture is cooled to allow for the crystallization of the product.
-
The resulting crystals of this compound are collected by filtration, washed, and dried.
-
-
Yield: This method is reported to produce a yield of 72.4%.[2]
Physicochemical Properties
This compound is a crystalline solid with a melting point in the range of 141-142°C.[1] It exhibits free solubility in hot alcohol and water, while being sparingly soluble in the same solvents at colder temperatures.[1]
Modern Synthetic Approaches and Future Directions
While the classic chemical synthesis methods remain relevant, modern organic chemistry has opened new avenues for the production of nicotinamide derivatives. These include enzymatic synthesis and microwave-assisted reactions. Although specific detailed protocols for the application of these modern techniques to the synthesis of this compound are not yet widely published, they represent a promising area for future research. The development of more efficient, sustainable, and scalable synthetic routes will be crucial for the continued investigation and potential application of this bioactive molecule.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Catalyst/Base | Reaction Conditions | Reported Yield (%) | Reference |
| Graf (1933) | Nicotinamide, Formaldehyde | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | J. Prakt. Chem. 138, 292 |
| Chechelska & Urbanski (1953) | Nicotinamide, Formaldehyde | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | Rocz. Chem. 27, 396 |
| Zhang & Guo (1992) | Nicotinamide, Formaldehyde | Potassium Carbonate | Boiling water bath, 1 hour | 72.4 | Yao Xue Xue Bao 27(8):629-31 |
Visualizing the Synthesis
Logical Flow of this compound Synthesis History```dot
Caption: Workflow for the synthesis of this compound.
References
Methodological & Application
Synthesis Protocol for N-(Hydroxymethyl)nicotinamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for N-(Hydroxymethyl)nicotinamide, an antimicrobial agent and a derivative of nicotinamide (a form of vitamin B3). The primary synthesis method detailed involves the condensation reaction of nicotinamide with formaldehyde. This protocol includes optimized reaction conditions, purification strategies, and analytical methods for characterization. Furthermore, this document outlines the biological context of nicotinamide metabolism, particularly its role in the NAD+ salvage pathway, to provide a broader understanding of the potential applications and mechanisms of action of this compound.
Introduction
This compound is a compound of interest due to its documented antimicrobial properties.[1] As a derivative of nicotinamide, it is also relevant to the study of cellular metabolism, particularly the pathways involving nicotinamide adenine dinucleotide (NAD+). Understanding the synthesis and biological relevance of this compound is crucial for its application in drug development and various research fields. This document provides a comprehensive guide to its chemical synthesis and offers insights into its potential biological significance.
Chemical Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of nicotinamide with formaldehyde in the presence of a basic catalyst.[1] An alternative conceptual approach involves enzymatic synthesis, which offers a greener chemistry perspective.
Chemical Synthesis: Nicotinamide and Formaldehyde Condensation
This method relies on the base-catalyzed addition of the amide N-H of nicotinamide to the carbonyl carbon of formaldehyde. Potassium carbonate is an effective catalyst for this reaction.[1]
Table 1: Optimized Reaction Conditions for Chemical Synthesis
| Parameter | Value | Reference |
| Nicotinamide | 3.0 g | [1] |
| Formaldehyde (36.8% aq. solution) | 5.0 mL | [1] |
| Potassium Carbonate | 0.03 g | [1] |
| Reaction Temperature | Boiling Water Bath | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 72.4% | [1] |
Conceptual Alternative: Enzymatic Synthesis
Enzymatic synthesis presents a sustainable alternative for the formation of amide bonds. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used in the synthesis of other nicotinamide derivatives. This approach offers high product yields under mild reaction conditions and the potential for continuous-flow processes, significantly reducing reaction times compared to batch processes. While a specific protocol for this compound is not detailed in the reviewed literature, the general methodology provides a strong foundation for future development.
Experimental Protocols
Synthesis of this compound
Materials:
-
Nicotinamide
-
Formaldehyde (36.8% aqueous solution)
-
Potassium Carbonate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
To a round-bottom flask, add 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.[1]
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture in a boiling water bath with continuous stirring for 1 hour.[1]
-
After 1 hour, remove the flask from the heat and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Purification and Characterization
Purification: For impurities such as unreacted nicotinic acid, a purification method involving the suspension of the crude product in a non-aqueous solvent like benzene and treatment with an amine (e.g., piperidine or N-butylamine) can be employed. The amine selectively forms a soluble salt with the nicotinic acid, allowing the purified nicotinamide derivative to be recovered by filtration.
Characterization:
-
Thin-Layer Chromatography (TLC): A TLC-densitometric method can be used for the quantitative determination of this compound. Analysis can be performed on silica gel F254 plates with a mobile phase of chloroform-ethanol (2:3, v/v).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and confirm its identity.
Biological Context and Signaling Pathway
This compound, as a derivative of nicotinamide, is closely related to the NAD+ salvage pathway, a critical metabolic cycle for maintaining cellular levels of NAD+. NAD+ is an essential coenzyme in redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).
The NAD+ salvage pathway recycles nicotinamide back into NAD+. Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD+. This compound may interact with enzymes in this pathway or modulate their activity.
Below is a diagram illustrating the experimental workflow for the synthesis and analysis of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
The following diagram illustrates the central role of nicotinamide in the NAD+ salvage pathway.
Caption: The NAD+ Salvage Pathway and the position of this compound as a nicotinamide derivative.
References
Application Notes & Protocols: Quantitative Analysis of N-(Hydroxymethyl)nicotinamide using TLC-Densitometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxymethyl)nicotinamide is a derivative of nicotinic acid with notable pharmaceutical applications, including cholepoietic and cholagogic activities. Ensuring the quality and stability of pharmaceutical preparations containing this active ingredient is paramount. This document provides a detailed protocol for the quantitative analysis of this compound in pharmaceutical dosage forms, specifically tablets, using a validated Thin-Layer Chromatography (TLC)-densitometry method. This method is demonstrated to be precise, accurate, and suitable for routine quality control and stability studies.
Principle
This analytical method is based on the separation of this compound from other components on a silica gel TLC plate followed by quantitative determination using densitometry. The compound is separated using a specific mobile phase, and its concentration is determined by measuring the absorbance of the resulting chromatographic spot at a defined wavelength. The method's validation is established in accordance with International Conference on Harmonisation (ICH) guidelines.
Experimental Workflow
The overall experimental process for the quantitative analysis of this compound is outlined below.
Application Notes and Protocols: N-(Hydroxymethyl)nicotinamide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of N-(Hydroxymethyl)nicotinamide stock solutions for research purposes.
Introduction
This compound is a derivative of nicotinamide (a form of vitamin B3) and is recognized for its potential as an antimicrobial agent.[1][2] Its biological activities are thought to be linked to its structural similarity to nicotinamide, which is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3][4] NAD+ is a critical component in cellular metabolism, DNA repair, and cell signaling.[3][4] this compound may influence cellular processes by interacting with enzymes like sirtuins, modulating oxidative stress, and participating in DNA repair pathways.[3]
Physicochemical Properties and Solubility
Proper preparation of stock solutions requires an understanding of the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C7H8N2O2 | [1][5] |
| Molecular Weight | 152.15 g/mol | [1][5] |
| Appearance | White solid/crystalline powder | [6][7] |
| Melting Point | 152-154 °C | |
| Solubility (DMSO) | 55 mg/mL (361.49 mM)[6] to 100 mg/mL (657.25 mM)[1] | [1][6] |
| Solubility (Water) | Soluble | [7][8] |
| Storage (Solid) | -20°C | [1][9] |
| Storage (in Solvent) | -20°C for up to 1 month; -80°C for up to 6 months | [1][10] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 100 mM x 1 mL x 152.15 g/mol / 1000 = 15.215 mg
-
Weigh the compound: Carefully weigh out 15.215 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1] Gentle warming to 37°C can also help increase solubility.[1]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][10] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][10]
Preparation of a 10 mM Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution for use in cell-based assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Calculate the dilution: To prepare a 10 mM working solution, you will need to dilute the 100 mM stock solution 1:10 in cell culture medium. For example, to prepare 1 mL of a 10 mM working solution, add 100 µL of the 100 mM stock solution to 900 µL of sterile cell culture medium.
-
Mix thoroughly: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.
-
Immediate use: It is recommended to prepare the working solution fresh for each experiment.
Note on Solvent Concentration: When treating cells, ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%).
Diagrams
Experimental Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
Postulated Signaling Pathways Influenced by this compound
Based on its structural similarity to nicotinamide, this compound is hypothesized to influence several key cellular pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Hydroxymethylnicotinamide? [synapse.patsnap.com]
- 4. What is Hydroxymethylnicotinamide used for? [synapse.patsnap.com]
- 5. This compound | C7H8N2O2 | CID 77116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. Nicotinamide | 98-92-0 [chemicalbook.com]
- 8. Nicotinamide BioReagent, suitable for cell culture, suitable for insect cell culture Vitamin B3 [sigmaaldrich.com]
- 9. This compound|3569-99-1|MSDS [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
N-(Hydroxymethyl)nicotinamide: Applications in Cell Culture
Application Notes and Protocols for Researchers
Introduction
N-(Hydroxymethyl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3. While specific research on this compound in cell culture is limited, its structural similarity to nicotinamide, a well-studied compound, suggests it may have comparable biological activities. Nicotinamide is a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a vital role in cellular metabolism, DNA repair, and cell signaling.[1][2][3] It also acts as an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][4][5]
These application notes will focus on the established roles of nicotinamide in cell culture, providing a framework for the potential applications of this compound. It is presumed that this compound may serve as a donor of nicotinamide, thereby eliciting similar cellular effects.
Key Applications in Cell Culture
-
Enhancement of Cell Survival: Nicotinamide has been demonstrated to promote the survival of various cell types, particularly human pluripotent stem cells (hPSCs), after single-cell dissociation by inhibiting the ROCK signaling pathway.[6]
-
Modulation of Cell Differentiation: It is a common supplement in differentiation protocols, for instance, in directing embryonic and induced pluripotent stem cells towards pancreatic islet-like insulin-secreting cells.[5]
-
Kinase Inhibition: At higher concentrations, nicotinamide acts as a direct inhibitor of multiple kinases, including ROCK and casein kinase 1, influencing cell survival and differentiation independently of its role in the NAD+ pathway.[6]
-
Anti-inflammatory Effects: Nicotinamide exhibits anti-inflammatory properties by modulating inflammatory pathways.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data from studies using nicotinamide in cell culture. These concentrations can serve as a starting point for optimizing the use of this compound.
| Application | Cell Type | Concentration | Observed Effect | Reference |
| Promotion of Cell Survival | Human Embryonic Stem Cells (hESCs) | 5-10 mM | Significant reduction in apoptosis and cell blebbing after individualization. | [6] |
| Inhibition of ROCK Pathway | Human Embryonic Stem Cells (hESCs) | 10 mM | Inhibition of phosphorylation of MYPT1 and MLC, comparable to 10 µM Y27632 (ROCK inhibitor). | [6] |
| Toxicity | Human Embryonic Stem Cells (hESCs) | 25 mM | Significant toxicity observed. | [6] |
| Sirtuin 1 (SIRT1) Inhibition | In vitro | <50 µM (IC50) | Inhibition of SIRT1 activity. | [7] |
| Mouse Embryo Development | Mouse Zygotes | 5 µM | Reduced blastocyst cell number, implantation rate, and fetal weight. | [8] |
Experimental Protocols
Protocol 1: Enhancing Survival of Human Pluripotent Stem Cells (hPSCs) After Single-Cell Dissociation
This protocol is adapted from studies on nicotinamide's role as a ROCK inhibitor to improve hPSC survival.
Materials:
-
This compound
-
hPSC culture medium (e.g., mTeSR™1 or E8)
-
Cell dissociation reagent (e.g., TrypLE™, Accutase™)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Cell culture plates/flasks
Procedure:
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in the appropriate solvent (e.g., cell culture grade water or DMSO). Filter-sterilize the solution. Note: For nicotinamide, a 1 M stock in water is often prepared.[9]
-
Cell Culture: Culture hPSCs under standard conditions until they are ready for passaging.
-
Cell Dissociation: Aspirate the culture medium and wash the cells with PBS. Add the cell dissociation reagent and incubate until the cells detach.
-
Cell Suspension: Gently pipette the cells to create a single-cell suspension. Neutralize the dissociation reagent according to the manufacturer's instructions.
-
Treatment: Centrifuge the cell suspension and resuspend the cell pellet in hPSC culture medium supplemented with this compound at a final concentration of 5-10 mM.
-
Plating: Plate the cells onto a new culture vessel coated with an appropriate matrix (e.g., Matrigel® or Geltrex®).
-
Incubation: Incubate the cells under standard culture conditions. The medium containing this compound can be replaced with a fresh, unsupplemented medium after 24 hours.
Protocol 2: General Cell Culture Supplementation
For applications such as modulating differentiation or providing antioxidant support, this compound can be added as a supplement to the culture medium.
Procedure:
-
From a sterile stock solution, add this compound to the complete cell culture medium to achieve the desired final concentration.
-
The optimal concentration should be determined empirically for each cell type and application, starting with a range informed by nicotinamide studies (e.g., 1-10 mM).
-
Replace the medium with fresh, supplemented medium at regular intervals as required for the specific cell culture protocol.
Signaling Pathways and Workflows
Nicotinamide as a ROCK Inhibitor
Caption: this compound may inhibit the ROCK pathway, reducing cell blebbing.
NAD+ Salvage Pathway
Caption: Role of this compound as a potential NAD+ precursor.
Experimental Workflow for Cell Culture Application
Caption: General workflow for using this compound in cell culture.
References
- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydroxymethylnicotinamide? [synapse.patsnap.com]
- 5. stemcell.com [stemcell.com]
- 6. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 8. Nicotinamide, a component of complex culture media, inhibits mouse embryo development in vitro and reduces subsequent developmental potential after transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Hydroxymethyl)nicotinamide in the Study of NAD+ Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxymethyl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3 and a key precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical cofactor for a variety of enzymes involved in cellular metabolism, DNA repair, and signaling, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2] While this compound is primarily recognized as an antimicrobial agent, its structural similarity to nicotinamide suggests it may serve as a valuable tool for investigating the roles of NAD+ dependent enzymes in various physiological and pathological processes.[1][3]
These application notes provide a comprehensive overview of the potential uses of this compound in studying NAD+ dependent enzymes, based on the well-established activities of its parent compound, nicotinamide. It is important to note that the addition of the hydroxymethyl group may alter the compound's cell permeability, metabolic stability, and potency, which should be experimentally determined.
Mechanism of Action
This compound is anticipated to influence NAD+ dependent enzymes through two primary mechanisms, mirroring the actions of nicotinamide:
-
NAD+ Precursor: Like nicotinamide, this compound can potentially be converted into NAD+ through the salvage pathway.[2] This can lead to an increase in intracellular NAD+ levels, thereby modulating the activity of NAD+ dependent enzymes.
-
Enzyme Inhibition: At higher concentrations, nicotinamide is a known inhibitor of sirtuins and PARPs.[4][5] It is plausible that this compound exhibits similar inhibitory properties.
The dual nature of nicotinamide as both a precursor and an inhibitor suggests that the experimental concentration and duration of treatment with this compound will be critical factors in determining its effect on NAD+ dependent enzyme activity.[4]
Data Presentation
The following tables summarize the known quantitative data for the parent compound, nicotinamide, which can serve as a starting point for designing experiments with this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 152-154 °C | |
| CAS Number | 3569-99-1 | [1] |
Table 2: Inhibitory Activity of Nicotinamide against Sirtuins
| Enzyme | IC₅₀ (µM) | Reference |
| Human SIRT1 | 50 - 180 | [4] |
| Human SIRT2 | ~100 | [4] |
| Human SIRT3 | ~100 | [4] |
Table 3: Inhibitory Activity of Nicotinamide against PARP
| Enzyme | Concentration for Inhibition | Reference |
| PARP (in vitro) | Starts at 0.5 mM | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Sirtuin/PARP Inhibition Assay
This protocol is adapted from methods used for nicotinamide and should be optimized for this compound.
Materials:
-
Recombinant human SIRT1, SIRT2, SIRT3, or PARP1 enzyme
-
Fluorogenic sirtuin or PARP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD+
-
This compound stock solution (in DMSO or water)
-
Developer solution (for sirtuin assays, containing trichostatin A and a developing enzyme)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, NAD+, and the fluorogenic substrate.
-
Initiate the reaction by adding the recombinant enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution (for sirtuin assays). For PARP assays, the signal may be read directly.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Cellular NAD+ Level Measurement
This protocol describes how to treat cells with this compound and measure the resulting changes in intracellular NAD+ levels.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
NAD+/NADH quantification kit
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Microplate reader capable of colorimetric or fluorometric measurements
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 2, 6, 12, 24 hours).
-
At each time point, wash the cells with cold PBS.
-
Lyse the cells using the extraction buffer provided in the NAD+/NADH quantification kit.
-
Follow the manufacturer's protocol to measure the intracellular NAD+ and NADH concentrations.
-
Normalize the NAD+ levels to the total protein concentration in each sample.
-
Analyze the data to determine the effect of this compound on cellular NAD+ homeostasis.
Protocol 3: Western Blot Analysis of Sirtuin/PARP Activity Markers
This protocol can be used to assess the downstream effects of this compound on the acetylation of sirtuin substrates or the PARylation of PARP targets.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p53 for SIRT1 activity, anti-PAR for PARP activity)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound holds promise as a chemical tool for studying the intricate biology of NAD+ dependent enzymes. By leveraging the extensive knowledge of its parent compound, nicotinamide, researchers can design and execute experiments to elucidate the specific effects of the hydroxymethyl modification. The provided protocols and data serve as a foundation for initiating such investigations, which could ultimately contribute to the development of novel therapeutic strategies targeting NAD+ metabolism. It is imperative that future studies directly characterize the biochemical and cellular activities of this compound to validate its utility in this field.
References
- 1. This compound | C7H8N2O2 | CID 77116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Anti-inflammatory Activity of N-(Hydroxymethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. N-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a compound of interest for its potential anti-inflammatory properties. Structurally related compounds, such as 1-methyl-N'-(hydroxymethyl)nicotinamide, have been identified as precursors to molecules with demonstrated anti-inflammatory effects[1][2]. Nicotinamide itself has been shown to modulate inflammatory cytokines and key signaling pathways involved in the inflammatory response[3][4][5][6][7][8].
These application notes provide a comprehensive experimental framework to investigate the anti-inflammatory activity of this compound. The protocols detailed below outline both in vitro and in vivo methods to assess the compound's efficacy and elucidate its potential mechanisms of action, focusing on key inflammatory mediators and signaling pathways such as NF-κB and MAPK[9][10].
I. In Vitro Assessment of Anti-inflammatory Activity
The initial phase of testing involves in vitro assays using a murine macrophage cell line, RAW 264.7, to provide a controlled environment for studying the direct effects of this compound on inflammatory responses.
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro anti-inflammatory testing.
Protocol 1: Cell Culture and Lipopolysaccharide (LPS) Stimulation of RAW 264.7 Macrophages
This protocol describes the culture of RAW 264.7 cells and the induction of an inflammatory response using LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well and 6-well tissue culture plates
-
Cell counting device (e.g., hemocytometer)
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding:
-
Treatment:
-
The following day, remove the culture medium.
-
Add fresh medium containing various concentrations of this compound to the cells. Include a vehicle control (medium without the compound).
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
After the pre-treatment period, add LPS to the wells to a final concentration of 100-1000 ng/mL to induce inflammation[11][13][14]. Include a negative control group with no LPS stimulation.
-
Incubate the cells for the desired time points (e.g., 24 hours for nitric oxide and cytokine analysis, and shorter time points for signaling pathway analysis).
-
Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.
Materials:
-
Cell culture supernatant from Protocol 1
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
After the incubation period, collect the cell culture supernatant from the 96-well plate.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent[15].
-
Incubate at room temperature for 10-15 minutes, protected from light[16][17].
-
Measure the absorbance at 540 nm using a microplate reader[16][17][18].
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatant from Protocol 1
-
ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C[19][20].
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature[19][20][21].
-
Wash the plate and add the biotinylated detection antibody, followed by incubation for 1-2 hours[20][21].
-
Wash the plate and add streptavidin-HRP, followed by a 20-30 minute incubation[19][21].
-
Wash the plate and add the substrate solution. Allow the color to develop[21][22].
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm[21][23].
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Analysis of COX-2 and iNOS Protein Expression by Western Blot
This protocol determines the effect of this compound on the protein levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Materials:
-
Cell lysates from Protocol 1
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells from the 6-well plates and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a membrane[24][25][26].
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of COX-2 and iNOS to the loading control.
II. In Vivo Assessment of Anti-inflammatory Activity
To evaluate the anti-inflammatory potential of this compound in a whole organism, the carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for acute inflammation[24][27].
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This protocol assesses the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Carrageenan solution (1% in sterile saline)
-
Positive control drug (e.g., Indomethacin or Phenylbutazone)
-
Vehicle for drug administration
-
Pletysmometer or calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: vehicle control, this compound treated (at least 3 doses), and positive control.
-
Administer this compound or the positive control drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation[28][29]. Administer the vehicle to the control group.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer[29][30][31].
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema[29][30][31].
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[29][31].
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
III. Mechanistic Insights: Investigating Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key intracellular signaling pathways known to regulate inflammation, such as the NF-κB and MAPK pathways. Nicotinamide has been shown to inhibit these pathways[9][10].
Signaling Pathways in Inflammation
Caption: Key signaling pathways in LPS-induced inflammation.
Protocol 6: Analysis of NF-κB and MAPK Pathway Activation
This can be assessed by measuring the phosphorylation of key proteins in these pathways (e.g., p65 for NF-κB, and p38, ERK, JNK for MAPK) using Western blotting, following a similar procedure as outlined in Protocol 4, but with shorter LPS stimulation times (e.g., 15-60 minutes) and using phospho-specific antibodies.
IV. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SEM | % Inhibition |
| Control (no LPS) | - | ||
| LPS (1 µg/mL) | - | ||
| HMN + LPS | 10 | ||
| HMN + LPS | 50 | ||
| HMN + LPS | 100 | ||
| Positive Control + LPS |
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM |
| Control (no LPS) | - | ||
| LPS (1 µg/mL) | - | ||
| HMN + LPS | 10 | ||
| HMN + LPS | 50 | ||
| HMN + LPS | 100 | ||
| Positive Control + LPS |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SEM | % Inhibition |
| Vehicle Control | - | ||
| HMN | 10 | ||
| HMN | 30 | ||
| HMN | 100 | ||
| Positive Control |
References
- 1. Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. research.uniupo.it [research.uniupo.it]
- 8. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide inhibits Propionibacterium acnes-induced IL-8 production in keratinocytes through the NF-kappaB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 15. Protocol Griess Test [protocols.io]
- 16. Nitric Oxide Griess Assay [bio-protocol.org]
- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. novamedline.com [novamedline.com]
- 24. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 25. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. inotiv.com [inotiv.com]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 31. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
Application Notes and Protocols for Assessing N-(Hydroxymethyl)nicotinamide Effects on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and aging. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development.
N-(Hydroxymethyl)nicotinamide is a compound of interest, however, literature directly investigating its effects on oxidative stress is limited. Structurally, it is a derivative of nicotinamide (NAM), a well-established precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes that regulate cellular stress responses, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2]
This document provides a set of detailed protocols to assess the antioxidant potential of this compound, based on the hypothesis that it may act as a prodrug or precursor to nicotinamide, thereby modulating cellular NAD+ levels and downstream antioxidant pathways.
Hypothesized Signaling Pathways
The primary hypothesized mechanism of action for this compound in mitigating oxidative stress is through its conversion to nicotinamide and subsequent entry into the NAD+ salvage pathway. Increased NAD+ levels can enhance the activity of NAD+-dependent enzymes that play crucial roles in antioxidant defense and DNA repair.
Experimental Workflow
A systematic approach is recommended to evaluate the effects of this compound on oxidative stress. The workflow should begin with in vitro cell-based assays to determine cytotoxicity and screen for antioxidant activity, followed by more detailed mechanistic studies.
Quantitative Data Summary
The following tables summarize expected outcomes based on studies with nicotinamide, which may serve as a benchmark for evaluating this compound.
Table 1: Effects of Nicotinamide on Markers of Oxidative Stress
| Parameter | Model System | Treatment | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | Human Fibroblasts | Nicotinamide | Substantial Decrease | [1] |
| Human Keratinocytes (HaCaT) | Nicotinamide (0-200 µM) | Inhibition of PM2.5-induced ROS | [3] | |
| CD8+ T Cells | Nicotinamide | Attenuated increase in mitochondrial ROS | [4] | |
| Lipid Peroxidation (MDA) | Diabetic Rats | Nicotinamide (200 mg/kg) | Normalization of MDA levels | [5] |
| Protein Carbonyls | Diabetic Rats | N1-methylnicotinamide (200 mg/kg) | Significant Decrease | [6] |
| Glutathione (GSH) | Regenerating Rat Liver | Nicotinamide (50-150 mg/kg) | Increased GSH concentration | [7] |
| Diabetic Rats | Nicotinamide (200 mg/kg) | Normalized GSH content | [5] | |
| NAD+ Levels | Rat Liver | Nicotinamide (1000 mg/kg diet) | 43% Increase | [8] |
| Antioxidant Enzymes | Diabetic Rats | Nicotinamide (200 mg/kg) | Normalized SOD and Catalase activity | [5] |
Experimental Protocols
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (10 mM in DMSO)
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add the oxidative stress inducer (e.g., 100 µM H₂O₂) in PBS to the appropriate wells. Include vehicle controls and positive controls (inducer only).
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Kinetic readings can be taken every 5 minutes for 1-2 hours.
-
Alternatively, cells can be harvested by trypsinization, stained with DCFH-DA, and analyzed by flow cytometry.
Protocol 2: Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Culture and treat cells with this compound and an oxidative stress inducer as described previously.
-
Harvest cells and prepare cell lysates. Determine the protein concentration of each lysate.
-
To 200 µL of lysate, add 200 µL of 10% TCA and 10 µL of BHT. Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and add 400 µL of 0.67% TBA.
-
Incubate the mixture at 95°C for 25 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with the MDA standard. Normalize the results to the protein concentration of the lysate.
Protocol 3: Glutathione (GSH) Quantification
This protocol measures the level of reduced glutathione (GSH), a key intracellular antioxidant.
Materials:
-
GSH assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
GSH standard
-
Metaphosphoric acid (5%)
-
Microplate reader
Procedure:
-
Culture and treat cells as previously described.
-
Harvest cells and lyse them in 5% metaphosphoric acid to precipitate proteins and stabilize GSH.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
In a 96-well plate, add sample supernatant or GSH standards.
-
Prepare a reaction mixture containing assay buffer, DTNB, glutathione reductase, and NADPH.
-
Add the reaction mixture to each well.
-
Measure the absorbance kinetically at 412 nm for 10 minutes. The rate of color change is proportional to the GSH concentration.
-
Calculate GSH concentration from the standard curve and normalize to the initial protein concentration.
Protocol 4: Measurement of NAD+/NADH Ratio
This assay quantifies the levels of NAD+ and NADH, providing insight into the cellular redox state.
Materials:
-
NAD+/NADH extraction buffer
-
NAD+ cycling buffer and enzyme mix
-
NADH cycling buffer and enzyme mix
-
NAD+ and NADH standards
-
Commercially available NAD+/NADH assay kit (recommended for sensitivity and convenience)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Culture and treat cells as previously described.
-
Harvest approximately 2 x 10⁶ cells.
-
Follow the specific instructions of the commercial assay kit. Generally, the protocol involves: a. Lysing the cells in the provided extraction buffer. b. Splitting the lysate into two aliquots. One is used to measure total NAD+ and NADH, and the other is heated to degrade NAD+, leaving only NADH. c. Adding a cycling reaction mix that generates a product (colorimetric or fluorescent) proportional to the amount of NAD+ or NADH present. d. Incubating for 1-2 hours at room temperature. e. Measuring the signal using a microplate reader.
-
Calculate the concentrations of total NAD+/NADH and NADH from their respective standard curves.
-
Determine the NAD+ concentration by subtracting the NADH concentration from the total.
-
Calculate the NAD+/NADH ratio.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the potential antioxidant effects of this compound. By systematically evaluating its impact on key markers of oxidative stress and NAD+ metabolism, researchers can elucidate its mechanism of action and assess its therapeutic potential. It is crucial to include appropriate controls, such as nicotinamide itself, to validate the hypothesis that this compound functions as a nicotinamide precursor.
References
- 1. NAD+ metabolism and oxidative stress: the golden nucleotide on a crown of thorns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid Riboside Regulates Nrf-2/P62-Related Oxidative Stress and Autophagy to Attenuate Doxorubicin-Induced Cardiomyocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|3569-99-1|MSDS [dcchemicals.com]
- 5. Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Hydroxymethyl)nicotinamide in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxymethyl)nicotinamide is a derivative of nicotinamide (a form of vitamin B3) that holds potential as a valuable research tool in the field of metabolic studies. Given its structural similarity to nicotinamide, a well-established precursor of nicotinamide adenine dinucleotide (NAD+), this compound is postulated to influence cellular metabolism by participating in the NAD+ salvage pathway. NAD+ is a critical coenzyme in redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are central regulators of metabolism, aging, and cellular stress responses.[1][2][3] These notes provide detailed protocols and applications for utilizing this compound to investigate fundamental metabolic processes.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a prodrug or precursor that, upon cellular uptake, is converted to nicotinamide. This conversion would allow it to enter the NAD+ salvage pathway, thereby modulating intracellular NAD+ pools. The hydroxymethyl group may influence its solubility, cell permeability, and metabolic stability compared to nicotinamide, offering unique experimental advantages.
Caption: Hypothesized metabolic fate of this compound.
Applications in Metabolic Studies
Due to its presumed role as an NAD+ precursor, this compound can be employed in a variety of metabolic studies:
-
Modulation of Intracellular NAD+ Levels: To investigate the impact of altered NAD+ concentrations on cellular processes.
-
Sirtuin and PARP Activity Assays: As a tool to study the function of NAD+-dependent enzymes involved in DNA repair, inflammation, and metabolism.
-
Cellular Stress Response: To examine the protective effects against oxidative stress and metabolic dysfunction.
-
Comparative Studies with Nicotinamide: To elucidate the specific effects of the hydroxymethyl modification on bioavailability and metabolic outcomes.
Quantitative Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols.
Table 1: Dose-Response Effect of this compound on Intracellular NAD+/NADH Levels
| Concentration (µM) | NAD+ (pmol/µg protein) | NADH (pmol/µg protein) | NAD+/NADH Ratio |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Effect of this compound on Cell Viability under Oxidative Stress
| Treatment | H₂O₂ Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| Control | 100 | |
| This compound (100 µM) | 100 | |
| Nicotinamide (100 µM) | 100 |
Table 3: Effect of this compound on Sirtuin Activity
| Treatment (100 µM) | Relative Sirtuin Activity (%) |
| Control | 100 |
| This compound | |
| Nicotinamide | |
| Resveratrol (Positive Control) |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Protocol 1: Determination of Intracellular NAD+/NADH Levels
This protocol describes how to measure the intracellular concentrations of NAD+ and NADH in cultured cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH extraction buffer (e.g., 0.6 M perchloric acid for NAD+, 0.1 M NaOH for NADH)
-
NAD+/NADH colorimetric or fluorometric assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Treat cells with various concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Extraction:
-
For NAD+ extraction, wash cells with ice-cold PBS, then add 100 µL of ice-cold 0.6 M perchloric acid to each well.
-
For NADH extraction, wash cells with ice-cold PBS, then add 100 µL of 0.1 M NaOH to each well.
-
Incubate on ice for 10 minutes.
-
-
Neutralization:
-
For NAD+ extracts, add 50 µL of 1 M KOH to neutralize the acid.
-
For NADH extracts, add 50 µL of 0.1 M HCl to neutralize the base.
-
Centrifuge at 14,000 x g for 5 minutes to pellet cell debris.
-
-
Quantification:
-
Transfer the supernatant to a new 96-well plate.
-
Use a commercially available NAD+/NADH assay kit according to the manufacturer's instructions.
-
Measure absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the NAD+ and NADH concentrations relative to the protein content of each sample and determine the NAD+/NADH ratio.
Caption: Experimental workflow for NAD+/NADH quantification.
Protocol 2: Assessment of Cell Viability under Oxidative Stress
This protocol evaluates the potential protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
This compound
-
Nicotinamide (for comparison)
-
Hydrogen peroxide (H₂O₂)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with this compound (e.g., 100 µM) or nicotinamide (e.g., 100 µM) for 24 hours. Include an untreated control group.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except for the unstressed control. Incubate for 4-6 hours.
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the viability of treated cells to the unstressed control (set to 100%) and compare the protective effects of this compound and nicotinamide.
Protocol 3: Sirtuin Activity Assay
This protocol measures the effect of this compound on the activity of sirtuins, a class of NAD+-dependent deacetylases.
Materials:
-
This compound
-
Nicotinamide
-
Resveratrol (positive control for sirtuin activation)
-
Nuclear extraction kit
-
Sirtuin activity assay kit (fluorometric)
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound (e.g., 100 µM), nicotinamide (100 µM), or resveratrol (50 µM) for 24 hours.
-
Nuclear Extraction: Harvest cells and perform nuclear extraction using a commercial kit to isolate the nuclear fraction where many sirtuins are localized.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Sirtuin Activity Assay:
-
Use a fluorometric sirtuin activity assay kit according to the manufacturer's protocol. This typically involves incubating the nuclear extract with a fluorogenic sirtuin substrate and NAD+.
-
Measure the fluorescence using a fluorometer.
-
-
Data Analysis: Calculate the relative sirtuin activity for each treatment group compared to the untreated control.
Disclaimer: The proposed mechanisms and protocols are based on the known functions of nicotinamide. Researchers should validate these methods and interpret the results in the context of their specific experimental systems.
References
Application Notes and Protocols: N-(Hydroxymethyl)nicotinamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxymethyl)nicotinamide is a derivative of nicotinamide (NAM), the amide form of vitamin B3. While the direct application of this compound as an enzyme inhibitor is not extensively documented in publicly available scientific literature, its structural similarity to nicotinamide suggests potential inhibitory activity against enzymes that are modulated by NAM. Nicotinamide is a well-established inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs), both of which are significant targets in drug discovery for a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][3][4][5][6][7]
These application notes provide a comprehensive overview of the potential use of this compound in enzyme inhibition assays, drawing parallels from the known inhibitory profile of nicotinamide. The provided protocols for sirtuin and PARP inhibition assays using nicotinamide can serve as a foundational methodology for researchers wishing to investigate the enzymatic effects of this compound.
Potential Enzyme Targets and Signaling Pathways
Based on its structural analogy to nicotinamide, this compound is hypothesized to potentially inhibit the following key enzyme families:
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes such as gene silencing, DNA repair, and metabolism. Nicotinamide inhibits sirtuins by binding to a conserved pocket in the enzyme's catalytic domain.[2][4][6]
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes are primarily involved in DNA repair and programmed cell death. Nicotinamide is known to inhibit PARP activity, which has therapeutic implications, particularly in oncology.[1][5][7]
Sirtuin Signaling Pathway
Sirtuins, such as SIRT1, are central regulators of cellular homeostasis. They deacetylate a wide range of protein substrates, thereby modulating their activity. The inhibition of SIRT1 by nicotinamide (and potentially this compound) can have downstream effects on various signaling pathways involved in inflammation, apoptosis, and metabolism.
Caption: Sirtuin 1 (SIRT1) signaling pathway and point of inhibition.
PARP Signaling Pathway in DNA Repair
PARP1 plays a critical role in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP1 is activated and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. Inhibition of PARP1 can lead to the accumulation of DNA damage and cell death, a principle exploited in cancer therapy.
Caption: Role of PARP1 in DNA repair and its inhibition.
Quantitative Data for Nicotinamide Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for nicotinamide against various sirtuin enzymes. This data can serve as a reference point when evaluating the inhibitory potential of this compound.
| Enzyme | IC50 (µM) for Nicotinamide | Reference |
| Human SIRT1 | 50 - 180 | [8] |
| Human SIRT2 | ~100 | [8] |
| Human SIRT3 | 36.7 | [8] |
| Yeast Sir2 | ~120 | [8] |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme preparation.
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays for SIRT1 and PARP1 using nicotinamide. These can be adapted for testing this compound.
Protocol 1: In Vitro SIRT1 Fluorogenic Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) for SIRT1 activity.
Principle: This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT1. The deacetylated product is then cleaved by a developing solution, releasing a fluorescent molecule. The fluorescence intensity is proportional to the SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)
-
NAD+
-
Nicotinamide (as a positive control inhibitor)
-
Test compound (this compound)
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease that specifically cleaves the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Experimental workflow for the SIRT1 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for nicotinamide as a positive control.
-
Reaction Setup: In a 96-well black microplate, add the following components to each well:
-
SIRT1 assay buffer
-
Recombinant human SIRT1 enzyme
-
NAD+
-
Test compound or control at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic SIRT1 substrate to each well to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add the developing solution to each well. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vitro PARP1 Colorimetric Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) for PARP1 activity.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The color intensity is proportional to PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., nicked DNA)
-
Biotinylated NAD+
-
Nicotinamide (as a positive control inhibitor)
-
Test compound (this compound)
-
PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Caption: Experimental workflow for the PARP1 inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and nicotinamide as described in the SIRT1 assay protocol.
-
Reaction Setup: To the wells of a histone-coated 96-well plate, add the following:
-
PARP1 assay buffer
-
Activated DNA
-
Recombinant human PARP1 enzyme
-
Test compound or control at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the PARP reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the wells multiple times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.
-
Final Washing: Wash the wells again with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark at room temperature until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Perform data analysis as described in the SIRT1 assay protocol to determine the IC50 value.
Disclaimer
The information provided herein is based on the known biological activities of nicotinamide. The potential for this compound to act as an enzyme inhibitor is speculative and based on structural analogy. The provided protocols are intended as a starting point for research and will require optimization and validation for this compound. The actual inhibitory activity, potency, and optimal assay conditions for this compound may differ significantly from those of nicotinamide. Researchers should conduct their own validation studies to confirm any enzymatic activity.
References
- 1. Nicotinamide, PARP inhibitor (CAS 98-92-0) | Abcam [abcam.com]
- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sirtuin inhibitor nicotinamide enhances neuronal cell survival during acute anoxic injury through AKT, BAD, PARP, and mitochondrial associated "anti-apoptotic" pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 8. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
Troubleshooting & Optimization
improving N-(Hydroxymethyl)nicotinamide solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-(Hydroxymethyl)nicotinamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: How does pH likely affect the solubility of this compound?
A2: The this compound molecule contains a pyridine ring, which is basic. In acidic solutions, the pyridine nitrogen can be protonated, forming a more soluble cationic species. Conversely, in highly alkaline solutions, the amide proton may be removed, although this is less likely under typical biological buffer conditions. Therefore, adjusting the pH of the buffer to be slightly acidic may enhance solubility.
Q3: Can co-solvents be used to improve the solubility of this compound?
A3: Yes, the use of co-solvents is a common strategy to enhance the solubility of sparingly soluble compounds.[4][5] For amide-containing compounds, water-miscible organic solvents are often effective.[6] Given that this compound is freely soluble in hot alcohol, ethanol could be a suitable co-solvent.[1] Other common co-solvents to consider include propylene glycol and polyethylene glycol (PEG).
Q4: Is this compound stable in aqueous solutions?
A4: While specific stability data for this compound is limited, related compounds like nicotinamide can hydrolyze to nicotinic acid in acidic or alkaline solutions, especially upon heating.[7] A study on nicotinamide riboside, which also contains a nicotinamide moiety, showed degradation in aqueous solutions over time.[8] It is recommended to prepare fresh solutions and avoid prolonged storage, especially at extreme pH values or high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation occurs when adding the compound to the buffer. | The concentration exceeds the solubility limit in the chosen buffer. | - Increase the volume of the buffer to lower the concentration.- Gently warm the solution, as this compound is more soluble in hot water.[1]- Adjust the pH of the buffer to a more acidic range (e.g., pH 5-6).- Add a small percentage of a co-solvent (e.g., 1-10% ethanol or DMSO). |
| The compound dissolves initially but crashes out over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare a fresh solution at a slightly lower concentration.- If a stock solution in an organic solvent was used, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not cause precipitation.- Store the solution at the temperature of the experiment to avoid precipitation due to temperature changes. |
| The solution appears cloudy or has particulates. | Incomplete dissolution or presence of insoluble impurities. | - Use sonication to aid dissolution.- Gently heat the solution while stirring.- Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles or impurities. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively documented, the table below provides solubility information for the related compound, nicotinamide, which can serve as a useful reference point.
| Compound | Solvent/Buffer | Solubility | Reference |
| Nicotinamide | Water (25 °C) | 50 g/100 mL | [7] |
| Nicotinamide | PBS (pH 7.2) | ~10 mg/mL | [2] |
| N-Methylnicotinamide | PBS (pH 7.2) | ~10 mg/mL | [3] |
| This compound | DMSO | 55-100 mg/mL | [5][6] |
| This compound | Cold Water/Alcohol | Sparingly soluble | [1] |
| This compound | Hot Water/Alcohol | Freely soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound by pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the desired aqueous buffer (e.g., PBS, Tris).
-
While stirring, add a dilute acid solution (e.g., 0.1 M HCl) dropwise to lower the pH. Monitor the pH and dissolution.
-
Continue adding the acid until the compound is fully dissolved.
-
Adjust the final volume with the buffer.
-
If necessary, adjust the pH back towards the desired final pH with a dilute base solution (e.g., 0.1 M NaOH), observing for any signs of precipitation.
-
Sterile filter the final solution if required for cell culture or other sensitive applications.
Protocol 2: Preparation of an Aqueous Solution of this compound using a Co-solvent
-
Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO or ethanol). The solubility in DMSO is reported to be high (55-100 mg/mL).[5][6]
-
Vortex or sonicate to ensure complete dissolution.
-
Slowly add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring vigorously.
-
Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid solvent effects in biological assays.
-
If any precipitation occurs, try a lower final concentration of this compound or a slightly higher percentage of the co-solvent if the experimental system permits.
Visualizations
References
- 1. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. longdom.org [longdom.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubility in amide-water cosolvent systems: a thermodynamic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
N-(Hydroxymethyl)nicotinamide stability issues in basic solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Hydroxymethyl)nicotinamide, focusing on its stability challenges in basic solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in alkaline environments.
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or concentration over time in basic buffer. | Degradation of this compound. The molecule is susceptible to hydrolysis in basic conditions. | Prepare fresh solutions immediately before use.[1]If storage is necessary, aliquot and store at -20°C or -80°C for short periods, although stability is not guaranteed.[2]Consider using a less basic buffer system if your experimental design allows.Perform a time-course experiment to quantify the rate of degradation under your specific conditions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, TLC). | Formation of degradation products. In basic solutions, this compound can hydrolyze to nicotinamide and formaldehyde. Nicotinamide may further degrade to nicotinic acid with heat.[3] | Characterize the new peaks using mass spectrometry or by comparing with standards of potential degradation products (nicotinamide, nicotinic acid).A thin-layer chromatography (TLC)-densitometric method has been reported for the determination of this compound along with nicotinic acid.[4] |
| Precipitation or phase separation when preparing solutions. | Poor solubility or reaction with components of the medium. | Ensure the solvent system is appropriate. For in vivo working solutions, a common method involves dissolving in DMSO first, then adding PEG300, Tween-80, and finally saline.[1]Use sonication or gentle heating to aid dissolution, but be mindful that heat can accelerate degradation in basic solutions.[1] |
| Inconsistent experimental results between batches or on different days. | Inconsistent solution preparation and handling. The lability of the compound in basic solutions can lead to variability. | Strictly adhere to a standardized protocol for solution preparation.Always prepare fresh solutions for each experiment.[1]Calibrate instruments regularly and use internal standards in analytical runs to monitor for variations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in basic solutions?
A1: The primary stability issue is its susceptibility to hydrolysis. The N-hydroxymethyl group can be cleaved, leading to the formation of nicotinamide and formaldehyde. This degradation is accelerated in basic (alkaline) conditions. While stable under recommended storage conditions as a solid, it is incompatible with strong alkalis.[5] Studies on similar compounds, such as N-(hydroxymethyl)-N-methylbenzamide, have shown that they are less stable under alkaline conditions and can degrade to produce formaldehyde.[6]
Q2: What are the expected degradation products of this compound in a basic solution?
A2: Based on its chemical structure and the behavior of related compounds, the expected degradation products are nicotinamide and formaldehyde. Under prolonged exposure to basic conditions, especially with heating, the resulting nicotinamide can further hydrolyze to nicotinic acid.[3]
Degradation Pathway and Experimental Workflow
Quantitative Stability Data
| Buffer (50 mM, pH 8.5) | Temperature (°C) | Degradation Rate (μM/day) | Reference |
| Tris | 19 | 4 | [7][8][9] |
| Tris | 25 | 11 | [7][8][9] |
| HEPES | 19 | 18 | [7][8] |
| HEPES | 25 | 51 | [7] |
| Sodium Phosphate | 19 | 23 | [7] |
| Sodium Phosphate | 25 | 34 | [7][8] |
This data is for NADH and should be used as a qualitative guide for the potential influence of buffer choice on the stability of nicotinamide-containing compounds.
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound in a basic solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Buffer components (e.g., Tris-HCl, sodium phosphate)
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
-
Standards for potential degradation products (Nicotinamide, Nicotinic Acid)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Method:
-
Preparation of Solutions:
-
Prepare the desired basic buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Accurately weigh and dissolve this compound in the buffer to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
Prepare calibration standards of this compound, nicotinamide, and nicotinic acid in the mobile phase.
-
-
Stability Study:
-
Place a known volume of the stock solution in a temperature-controlled environment (e.g., a 25°C water bath).
-
Immediately withdraw an aliquot, dilute it with the mobile phase to a suitable concentration for HPLC analysis, and label it as the T=0 sample.
-
Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Dilute each aliquot similarly.
-
Store the collected samples at a low temperature (e.g., 4°C) until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Set up the HPLC system. A method for a related compound, nicotinamide riboside, uses a C18 column with UV detection at 266 nm.[10] A mobile phase could consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[11]
-
Inject the calibration standards to generate a standard curve for each compound.
-
Inject the samples from the stability study.
-
Record the peak areas for this compound and any degradation products.
-
4. Data Analysis:
-
Use the standard curves to calculate the concentration of this compound and its degradation products at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nicotinamide | 98-92-0 [chemicalbook.com]
- 4. N-羟甲基烟酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound|3569-99-1|MSDS [dcchemicals.com]
- 6. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments
Welcome to the technical support center for N-(Hydroxymethyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a derivative of nicotinamide (a form of vitamin B3) and is primarily recognized as an antimicrobial agent.[1] It is used in research to study its effects on various microorganisms.
Q2: What are the optimal storage conditions for this compound?
To ensure stability, this compound powder should be stored at -20°C.[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the main causes of this compound degradation in experiments?
The primary cause of degradation is hydrolysis, especially under basic (alkaline) conditions.[2][3] The N-(hydroxymethyl) group can be susceptible to cleavage, leading to the formation of nicotinamide and formaldehyde, or further hydrolysis to nicotinic acid in basic solutions.[2][3] Exposure to strong acids, oxidizing agents, and reducing agents should also be avoided.
Q4: How can I detect the degradation of this compound in my samples?
Degradation can be monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][4] A TLC-densitometric method has been specifically developed to quantify this compound and its degradation product, nicotinic acid.[2]
Q5: Is this compound sensitive to light or temperature?
While specific photostability data for this compound is limited, its parent compound, nicotinamide, can be sensitive to heat.[5] Studies on related compounds also show that temperature can significantly increase the rate of degradation in solution.[6] Therefore, it is advisable to protect solutions from prolonged exposure to high temperatures and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of antimicrobial activity in experiments. | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from powder stored at -20°C. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Use of incompatible buffers or reagents (e.g., strong bases). | Maintain the pH of the experimental solution in the neutral to slightly acidic range. Avoid buffers with high pH. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, TLC). | Degradation of the compound into nicotinamide, nicotinic acid, or other byproducts. | Confirm the identity of the extra peaks by running standards of potential degradation products (e.g., nicotinic acid). Review experimental conditions for potential causes of hydrolysis (e.g., high pH, elevated temperature). |
| Precipitation of the compound in solution. | Poor solubility in the chosen solvent or buffer. | This compound is soluble in DMSO.[1] For aqueous solutions, ensure the pH is compatible with the compound's stability. Sonication may aid dissolution. |
| Interaction with other components in the experimental medium. | Evaluate the compatibility of all components in your experimental setup. |
Quantitative Data on Degradation
The stability of this compound has been quantitatively assessed in basic solutions. The decomposition follows first-order reaction kinetics.
Table 1: Kinetic and Thermodynamic Parameters for the Decomposition of this compound in Basic Solution at 30°C [2][3][5]
| Parameter | Value | Unit |
| Reaction Order | First-Order | - |
| Rate Constant (k) | 0.00675 | min⁻¹ |
| Half-life (t₀.₅) | 1.71 | h |
| Time for 10% degradation (t₀.₁) | 0.26 | h |
| Activation Energy (Ea) | 44.75 | kJ/mol |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Stability Assessment of this compound in Solution using TLC-Densitometry
This protocol is adapted from the methodology described by Hubicka et al. (2008).[2]
-
Materials:
-
This compound solution to be tested
-
Nicotinic acid standard
-
Silica gel F254 TLC plates
-
Mobile phase: Chloroform-Ethanol (2:3, v/v)
-
Developing chamber
-
Densitometer with a UV detector set to 260 nm
-
-
Procedure:
-
Apply known volumes of the test solution and the nicotinic acid standard onto the TLC plate as separate spots.
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the chromatogram to develop until the solvent front reaches the desired height.
-
Remove the plate from the chamber and allow it to air dry completely.
-
Perform densitometric scanning of the plate at 260 nm.
-
Quantify the amount of this compound and nicotinic acid in the test solution by comparing the peak areas with those of the standards.
-
To study the degradation kinetics, repeat the analysis at different time points under the specific experimental conditions (e.g., pH, temperature).
-
Visualizations
Degradation Pathway
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thin-layer chromatography-densitometric measurements for determination of this compound in tablets and stability evaluation in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(Hydroxymethyl)nicotinamide in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N-(Hydroxymethyl)nicotinamide (NHM) for cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (NHM) and how is it related to nicotinamide?
This compound (CAS 3569-99-1) is a derivative of nicotinamide, which is the amide form of vitamin B3.[1][2] The addition of a hydroxymethyl group to the nicotinamide structure can alter the compound's biological and chemical properties.[1] While NHM has been identified as an antimicrobial agent, its precise mechanisms in mammalian cells are an area of ongoing research.[3][4] Much of the understanding of its potential effects is extrapolated from the well-documented activities of its parent compound, nicotinamide.
Q2: What is the proposed mechanism of action for NHM?
The exact mechanism of NHM is still under investigation, but it is believed to share pathways with nicotinamide due to its structural similarity.[1] Key proposed mechanisms include:
-
Interaction with Sirtuins: Like nicotinamide, NHM may influence the activity of sirtuins (e.g., SIRT1), a class of NAD+-dependent deacetylases that regulate metabolism, stress responses, and aging.[1][5]
-
NAD+ Precursor: Nicotinamide is a primary precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and DNA repair.[5][6][7] NHM may also influence intracellular NAD+ pools.
-
Anti-inflammatory and Antioxidant Effects: Nicotinamide derivatives are known to possess antioxidant properties by neutralizing reactive oxygen species (ROS) and may modulate inflammatory pathways.[1][8]
-
Kinase Inhibition: At high concentrations, nicotinamide has been shown to act as an inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cell survival and contraction.[9][10]
Q3: What is a good starting concentration for optimizing NHM in a new assay?
Since specific data for NHM is scarce, a common strategy is to use the effective concentrations of the parent compound, nicotinamide, as a starting point. A broad dose-response experiment is recommended, for example, from 1 µM to 25 mM. Studies on nicotinamide have shown biological effects in various ranges depending on the cell type and endpoint.
| Cell Type / Assay | Effective Nicotinamide Concentration | Outcome | Reference |
| Human Pluripotent Stem Cells | 1 - 10 mM | Promotes cell survival (ROCK inhibition) | [9] |
| Primary Hippocampal Neurons | 5 - 25 mM | Neuroprotection against oxygen-glucose deprivation | [11] |
| Human Hematopoietic Stem Cells | 5 - 10 mM | Promotes ex vivo expansion | [12] |
| Porcine Oocytes | 0.1 mM | Improved developmental competence | [13] |
| Porcine Oocytes | 40 mM | Induced apoptosis | [13] |
| General SIRT1 Inhibition | <50 µM (IC50) | In vitro enzyme inhibition | [14] |
Section 2: Experimental Protocols & Workflows
Protocol 1: Preparation of NHM Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
-
Determine Solubility: NHM is reported to be soluble in DMSO (100 mg/mL) and water.[3] Always refer to the manufacturer's datasheet for the specific lot.
-
Calculation: Use a molarity calculator to determine the mass of NHM powder needed for your desired stock concentration (e.g., 100 mM). The molecular weight of NHM is 152.15 g/mol .[3][4]
-
Dissolution: Weigh the required amount of NHM powder and dissolve it in the appropriate volume of high-purity, sterile solvent (e.g., DMSO). If solubility is an issue, gentle warming to 37°C or sonication can be used.[3]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended.[3][4] A solution stored at -20°C should be used within a month, while storage at -80°C may extend stability for up to six months.[3][4]
Protocol 2: General Workflow for Determining Optimal NHM Concentration
This workflow outlines the key steps for performing a dose-response experiment to identify the optimal concentration range for your specific cell-based assay.
Section 3: Troubleshooting Guide
Q4: I am observing high levels of cell death, even at what I expect to be low concentrations of NHM. What should I do?
Unexpected cytotoxicity can confound results. Use the following logic to troubleshoot the issue.
References
- 1. What is the mechanism of Hydroxymethylnicotinamide? [synapse.patsnap.com]
- 2. This compound | C7H8N2O2 | CID 77116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide Supplementation during the In Vitro Maturation of Oocytes Improves the Developmental Competence of Preimplantation Embryos: Potential Link to SIRT1/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinamide (#33218) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
interference of N-(Hydroxymethyl)nicotinamide in biochemical assays
Welcome to the technical support resource for researchers using N-(Hydroxymethyl)nicotinamide. This guide provides essential information, troubleshooting advice, and answers to frequently asked questions regarding the potential for this compound to interfere with biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound, also known as nikethamide or bilamid, is a chemical compound structurally related to nicotinamide (a form of vitamin B3).[1][2] It is recognized primarily as an antimicrobial agent.[3][4][5][6] Its key chemical properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3569-99-1 | [1][5] |
| Molecular Formula | C₇H₈N₂O₂ | [1][4][5] |
| Molecular Weight | 152.15 g/mol | [1][4][5] |
| Appearance | Crystals | |
| Melting Point | 141-154 °C | [5][7] |
| Solubility | Sparingly soluble in cold water and alcohol; freely soluble in hot water and alcohol. Soluble in DMSO. | [4][7] |
Q2: Why might this compound interfere with my biochemical assay?
The primary cause for concern is the N-(hydroxymethyl) group. Compounds with this structure are known to be adducts of an amide and formaldehyde. In aqueous solutions, such as assay buffers, this compound can exist in equilibrium with its constituent molecules: nicotinamide and formaldehyde. Formaldehyde is a highly reactive small molecule known to cause significant interference in many biochemical assays.
References
- 1. This compound | C7H8N2O2 | CID 77116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound 98 3569-99-1 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [drugfuture.com]
optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of N-(hydroxymethyl)nicotinamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis process.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Suboptimal Base: The choice of base is critical for this reaction. While various bases can be used, potassium carbonate has been shown to be particularly effective.[1] If you are using a different base, such as sodium hydroxide or triethylamine, consider switching to potassium carbonate.
-
Incorrect Reactant Ratio: An excess of formaldehyde is typically used to drive the reaction to completion. However, a very large excess may not lead to a higher yield and could complicate purification.[1] It is recommended to use a moderate excess of a 36.8% aqueous formaldehyde solution.
-
Insufficient Reaction Time or Temperature: The reaction is typically carried out in a boiling water bath for approximately one hour to ensure it goes to completion.[1] Ensure your reaction mixture is heated adequately and for a sufficient duration.
-
Product Decomposition: this compound can be unstable in strongly basic solutions. Prolonged exposure to harsh basic conditions can lead to decomposition. It is advisable to neutralize the reaction mixture upon completion.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
A2: The most common impurities observed on a TLC plate are unreacted nicotinamide and potentially a small amount of nicotinic acid if the starting material is not pure. To minimize these:
-
Unreacted Nicotinamide: This is often the most prominent byproduct if the reaction has not gone to completion. To address this, ensure the reaction time and temperature are adequate, as mentioned in Q1. You can monitor the reaction progress using TLC with a mobile phase of chloroform:ethanol (2:3, v/v).
-
Nicotinic Acid: This impurity is likely present in the starting nicotinamide. Using high-purity nicotinamide is the best way to avoid this. If present, it can be removed during purification.
Q3: What is the best method to purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying this compound. While specific solvent systems for this compound are not widely published, a common approach for the related compound, nicotinamide, is to use a mixture of an alcohol and water. A suggested starting point would be to dissolve the crude product in a minimal amount of hot ethanol or a hot ethanol/water mixture and then allow it to cool slowly to form crystals. The purity of the recrystallized product can be checked by TLC and melting point analysis.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. A recommended mobile phase is a mixture of chloroform and ethanol (2:3, v/v) on silica gel F254 plates. The spots can be visualized under UV light at 260 nm. The disappearance of the nicotinamide starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Q5: My final product seems to be degrading over time. How should I store it?
A5: this compound can be susceptible to degradation, particularly in the presence of moisture and basic conditions. For long-term storage, it is recommended to keep the purified, dry solid in a tightly sealed container at a low temperature, such as in a refrigerator or freezer.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of this compound based on a published study.[1]
| Parameter | Value |
| Nicotinamide | 3.0 g |
| Formaldehyde (36.8% aq. solution) | 5.0 mL |
| Potassium Carbonate | 0.03 g |
| Reaction Temperature | Boiling water bath |
| Reaction Time | 1 hour |
| Yield | 72.4% |
Note: The study mentions that using more than 5.0 mL of formaldehyde did not increase the yield. It also states that potassium carbonate was found to be a better catalyst than other bases, although specific comparative yield data for other bases was not provided in the abstract.
Experimental Protocols
Synthesis of this compound[1]
-
To a round-bottom flask, add nicotinamide (3.0 g), a 36.8% aqueous solution of formaldehyde (5.0 mL), and potassium carbonate (0.03 g).
-
Place the flask in a boiling water bath and heat the mixture for 1 hour with stirring.
-
Monitor the reaction progress by TLC using a chloroform:ethanol (2:3, v/v) mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can then be purified by recrystallization.
Thin-Layer Chromatography (TLC) Analysis
-
Prepare a TLC chamber with a chloroform:ethanol (2:3, v/v) mobile phase.
-
Spot a small amount of the reaction mixture onto a silica gel F254 TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp at 260 nm.
Mandatory Visualizations
Experimental Workflow
Caption: A logical workflow for the synthesis of this compound.
NAD+ Salvage Pathway
References
Technical Support Center: Quantification of N-(Hydroxymethyl)nicotinamide and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-(Hydroxymethyl)nicotinamide (HMN) and its metabolites.
Introduction
This compound (HMN) is structurally related to nicotinamide (NAM), a form of vitamin B3 and a key precursor to nicotinamide adenine dinucleotide (NAD+). Current scientific understanding suggests that HMN likely acts as a prodrug of nicotinamide, undergoing hydrolysis to release nicotinamide and formaldehyde. Therefore, the primary challenges in quantifying its biological impact revolve around two key areas: the stability of the parent compound (HMN) and the accurate measurement of its active form, nicotinamide, and its subsequent downstream metabolites.
This guide will address the challenges associated with both HMN and the key metabolites of nicotinamide, which include:
-
Nicotinamide (NAM)
-
N1-methylnicotinamide (MNAM)
-
N-methyl-2-pyridone-5-carboxamide (2PY)
-
N-methyl-4-pyridone-3-carboxamide (4PY)
-
Nicotinamide-N-oxide (NNO)
Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of HMN and its metabolites.
Question: Why are my measured concentrations of HMN in plasma/urine samples unexpectedly low or undetectable?
Answer: This is a common issue likely related to the inherent instability of HMN.
-
Hydrolysis to Nicotinamide: HMN is susceptible to hydrolysis, which converts it back to nicotinamide. This process can occur during sample collection, processing, and storage.
-
pH-Dependent Degradation: Studies have shown that HMN degrades in basic solutions.[1][2] The pH of your biological matrix and any buffers used during extraction can significantly impact the stability of HMN.
-
Temperature Sensitivity: Like many metabolites, HMN is likely sensitive to temperature. To minimize degradation, it is crucial to process and store samples at low temperatures (e.g., on ice during processing and at -80°C for long-term storage).[3]
Question: I am observing high variability in the concentrations of nicotinamide and its metabolites between replicate samples. What could be the cause?
Answer: High variability often points to pre-analytical inconsistencies. The entire NAD+ metabolome is dynamic, and levels can change rapidly post-collection.
-
Inconsistent Sample Handling: Ensure that all samples are treated identically from the moment of collection. This includes the time from collection to centrifugation, the temperature at which samples are kept, and the duration of storage.
-
Delayed Processing: Metabolism can continue in samples after collection if not properly quenched. For cellular or tissue samples, rapid quenching with liquid nitrogen is recommended.[4] For blood samples, plasma should be separated from cells as quickly as possible.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of certain metabolites. It is advisable to aliquot samples into single-use volumes before freezing.
Question: What is the most suitable analytical method for quantifying HMN and its metabolites?
Answer: For the simultaneous and sensitive quantification of HMN and the polar metabolites of nicotinamide in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[5]
-
Specificity: LC-MS/MS provides high specificity, allowing for the differentiation of structurally similar metabolites.
-
Sensitivity: This method offers the low limits of detection and quantification required for measuring endogenous and pharmacologically relevant concentrations of these analytes in biological fluids.
-
Alternative Methods: While techniques like HPLC-UV have been used, they may lack the required sensitivity and specificity for complex biological samples.[5] Thin-Layer Chromatography (TLC) has been used for HMN in pharmaceutical tablets but is not suitable for biological samples.[1][2]
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects, where components of the biological sample interfere with the ionization of the analytes, are a common challenge in bioanalysis.
-
Effective Sample Preparation: Simple protein precipitation may not be sufficient. Consider using more advanced sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.
-
Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (e.g., ¹³C or ²H) internal standard for each analyte. These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the analytes from the bulk of the matrix components that may be causing ion suppression or enhancement.
Frequently Asked Questions (FAQs)
What are the primary metabolites of this compound?
It is hypothesized that this compound is a prodrug that is converted to nicotinamide in the body. Therefore, its primary metabolites are the well-established metabolites of nicotinamide. The major metabolic pathway for nicotinamide involves methylation by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM).[6] MNAM is then further oxidized to N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY).[6] Another minor metabolite is nicotinamide-N-oxide (NNO).
What are the key considerations for sample collection and handling?
-
Immediate Cooling: Place samples on ice immediately after collection.
-
Prompt Processing: Separate plasma or serum from blood cells within one hour. For tissue samples, snap-freeze in liquid nitrogen immediately upon collection.
-
Anticoagulant Choice: For plasma, use EDTA or heparin. Be consistent with your choice across all samples in a study.
-
Storage: For long-term storage, samples should be kept at -80°C.[3] Avoid repeated freeze-thaw cycles.
What are typical pharmacokinetic parameters for nicotinamide in humans?
The pharmacokinetics of nicotinamide can be dose-dependent. After oral administration, peak plasma concentrations are typically reached within 30-45 minutes for standard formulations.[1][2][7] The elimination half-life can vary with the dose, ranging from approximately 1.5 hours at a 1g dose to 7-9 hours at 4-6g doses.[7][8]
Data Presentation
The following tables summarize quantitative data for nicotinamide and its metabolites from the literature.
Table 1: Pharmacokinetic Parameters of Nicotinamide in Humans After Oral Administration
| Dose | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | Reference |
| 3-6 g | 156.4 ± 33.6 | ~0.5 | - | [2] |
| 1 g | - | 0.73 - 3 | ~1.5 | [8] |
| 2 g | - | 0.73 - 3 | ~4 | [8] |
| 4-6 g | 0.7 - 1.1 µmol/mL | 0.73 - 3 | ~7-9 | [8] |
Table 2: Urinary Excretion of Nicotinamide Metabolites in Humans
| Metabolite | Excretion (% of administered niacin dose) | Reference |
| Niacin (unchanged) | 3.2% | [9] |
| Nicotinuric acid (NUA) | 11.6% | [9] |
| N1-methylnicotinamide (MNAM) | 16.0% | [9] |
| N-methyl-2-pyridone-5-carboxamide (2PY) | 37.9% | [9] |
Experimental Protocols
Recommended Method: LC-MS/MS for Quantification of Nicotinamide and its Metabolites
This is a representative protocol adapted from published methods.[8]
1. Sample Preparation (Plasma/Serum)
-
Thaw samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing stable isotope-labeled internal standards (e.g., Nicotinamide-d4, MNAM-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again to pellet any remaining particulates and transfer the supernatant to an autosampler vial.
2. LC-MS/MS Conditions
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating these polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Nicotinamide: m/z 123 -> 80
-
N1-methylnicotinamide: m/z 137 -> 94
-
Note: MRM transitions should be optimized for your specific instrument.
-
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for metabolite quantification.
References
- 1. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nadresearch.org [nadresearch.org]
impact of buffer choice on N-(Hydroxymethyl)nicotinamide activity
Welcome to the technical support center for N-(Hydroxymethyl)nicotinamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of nicotinamide (a form of vitamin B3). Its precise mechanism of action is an active area of research, but it is believed to function similarly to nicotinamide.[1] Key proposed mechanisms include:
-
Interaction with Sirtuins: It may influence the activity of sirtuins, a class of NAD+-dependent deacetylases involved in metabolism, aging, and cellular stress responses.[1]
-
Modulation of Oxidative Stress: Like other nicotinamide derivatives, it may possess antioxidant properties, helping to protect cells from damage caused by reactive oxygen species (ROS).[1]
-
Influence on DNA Repair: Due to its structural similarity to nicotinamide, a precursor to NAD+, it may play a role in DNA repair pathways.[1]
Q2: Which buffer should I choose for my experiments with this compound?
The optimal buffer choice depends on the specific experimental setup, particularly the duration of the experiment and the biological system under investigation. Based on stability studies of the closely related nicotinamide cofactors (NAD+/NADH), Tris buffer is generally recommended for ensuring the long-term stability of the compound. [1][2][3]
Q3: How does pH affect the stability of this compound?
While direct studies on this compound are limited, research on nicotinamide cofactors (NAD+/NADH) indicates that a slightly alkaline pH of around 8.5 provides greater stability.[1][2] Acid-catalyzed hydrolysis is a known degradation pathway for NADH, suggesting that acidic conditions should be avoided for prolonged experiments.[4]
Q4: Can the buffer components directly interact with this compound or my target enzyme?
While there is no direct evidence of this compound reacting with common buffer components, it is a possibility to consider:
-
Tris Buffer: Tris has been observed to interact with certain enzymes, which could potentially influence the outcome of enzymatic assays.[5] It can also react with aldehydes and other reactive species.[6]
-
Phosphate Buffer: Phosphate ions can sometimes interfere with enzymatic reactions or the stability of certain compounds. For NADH, phosphate buffers have been shown to lead to higher degradation rates compared to Tris.[1][4]
It is always advisable to run appropriate buffer controls in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | - Switch to Tris buffer: If you are using HEPES or phosphate buffer, consider switching to Tris buffer, which has been shown to offer better stability for related compounds.[1][3] - Optimize pH: Ensure the buffer pH is in the neutral to slightly alkaline range (pH 7.5-8.5). - Control temperature: For long-term experiments, consider running them at a lower temperature (e.g., 19°C) to minimize degradation.[1][7] - Prepare fresh solutions: Prepare this compound solutions fresh for each experiment. |
| Buffer interference with the assay | - Run buffer controls: Perform your assay with all components except this compound to check for any background signal or inhibition caused by the buffer. - Test alternative buffers: If you suspect buffer interference, try a different buffer system with a different chemical nature (e.g., switch from a primary amine buffer like Tris to a zwitterionic buffer like HEPES, being mindful of potential stability differences). |
| Incorrect compound concentration | - Verify stock solution concentration: Use a spectrophotometer to confirm the concentration of your stock solution. - Check for precipitation: Visually inspect your final assay solution for any signs of precipitation. |
Issue 2: High background signal in my assay.
| Potential Cause | Troubleshooting Step |
| Buffer autofluorescence | - Check buffer specifications: Some buffer components can be inherently fluorescent. Check the manufacturer's specifications. - Measure buffer background: Measure the fluorescence of the buffer alone at your assay's excitation and emission wavelengths. |
| Contamination | - Use high-purity reagents: Ensure all buffer components and water are of high purity. - Filter-sterilize buffers: For cell-based assays, filter-sterilize your buffers to remove any microbial contamination that could contribute to background signal. |
Data Presentation
The stability of nicotinamide cofactors, which are structurally related to this compound, is significantly influenced by the choice of buffer. The following tables summarize the degradation rates of NADH in different buffers at two different temperatures.
Table 1: NADH Degradation Rate at 19°C in Different Buffers
| Buffer (50 mM, pH 8.5) | Degradation Rate (µM/day) | Remaining NADH after 43 days |
| Tris | 4 | >90% |
| HEPES | 18 | ~60% |
| Sodium Phosphate | 23 | <50% |
| (Data extrapolated from studies on NADH stability)[1][3] |
Table 2: Impact of Temperature on NADH Degradation Rate
| Buffer (50 mM, pH 8.5) | Degradation Rate at 19°C (µM/day) | Degradation Rate at 25°C (µM/day) |
| Tris | 4 | 11 |
| HEPES | 18 | 51 |
| Sodium Phosphate | 23 | 34 |
| (Data extrapolated from studies on NADH stability)[2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Different Buffers
This protocol is adapted from studies on NADH stability.[1][2]
-
Buffer Preparation: Prepare 50 mM solutions of Tris-HCl, HEPES, and Sodium Phosphate, all adjusted to pH 8.5.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Working Solution Preparation: Dilute the stock solution in each of the three buffers to a final concentration of 2 mM.
-
Incubation: Aliquot the working solutions and incubate them at two different temperatures: 19°C and 25°C.
-
Sample Collection: At various time points (e.g., day 0, 1, 3, 7, 14, 21, 30, 43), take an aliquot from each condition.
-
Analysis: Analyze the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry (monitoring the appropriate absorbance maximum) or HPLC.
-
Data Analysis: Plot the concentration of this compound as a function of time for each buffer and temperature condition to determine the degradation rate.
Protocol 2: Sirtuin Activity Assay
This is a general protocol for a fluorometric sirtuin activity assay, which can be used to evaluate the effect of this compound.[2][8]
-
Assay Buffer Preparation: Prepare a sirtuin assay buffer, for example: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.[2]
-
Reagent Preparation:
-
Prepare a solution of the sirtuin enzyme (e.g., SIRT1) in the assay buffer.
-
Prepare a solution of the acetylated fluorescent peptide substrate.
-
Prepare a solution of NAD+.
-
Prepare a stock solution of this compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the sirtuin enzyme, NAD+, and different concentrations of this compound (or vehicle control).
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the acetylated peptide substrate.
-
After a further incubation period (e.g., 30-60 minutes), stop the reaction and add the developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of sirtuin activity inhibition or activation at each concentration of this compound.
Mandatory Visualizations
References
- 1. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of N-(Hydroxymethyl)nicotinamide and Nicotinamide Riboside for NAD+ Augmentation
For researchers and professionals in the fields of cellular metabolism and drug development, the pursuit of effective nicotinamide adenine dinucleotide (NAD+) precursors is a critical area of investigation. NAD+ is a fundamental coenzyme in cellular energy metabolism and a key substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). Its decline with age and in certain pathological conditions has spurred the exploration of various NAD+ boosting strategies. This guide provides a detailed comparison of two such potential precursors: N-(Hydroxymethyl)nicotinamide (NHM) and the well-established nicotinamide riboside (NR).
This analysis is based on a comprehensive review of the available scientific literature. While extensive data exists for nicotinamide riboside, information regarding this compound's role as an NAD+ precursor is notably sparse.
Executive Summary
Nicotinamide riboside (NR) is a well-characterized NAD+ precursor with proven bioavailability and efficacy in increasing NAD+ levels in both preclinical and human studies. In contrast, this compound (NHM), a derivative of nicotinamide, is primarily documented for its antimicrobial and cholagogue properties. There is a significant lack of direct scientific evidence to support its role as an efficient NAD+ booster. The potential for NHM to act as a prodrug for nicotinamide exists, which would classify it as an indirect NAD+ precursor. However, the in vivo conversion efficiency and subsequent impact on NAD+ pools remain to be elucidated.
Metabolic Pathways to NAD+
The cellular synthesis of NAD+ occurs through several pathways, primarily the de novo pathway from tryptophan and the salvage pathways from nicotinamide, nicotinic acid, and their respective ribosides.
Nicotinamide Riboside (NR) Pathway:
Nicotinamide riboside is a direct precursor in the salvage pathway. It is utilized by nicotinamide riboside kinases (NRKs) to be phosphorylated into nicotinamide mononucleotide (NMN). NMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[1][2]
This compound (NHM) - A Putative Pathway:
This compound is a chemical derivative of nicotinamide, synthesized from nicotinamide and formaldehyde.[3] For NHM to contribute to the NAD+ pool, it would presumably need to be metabolized in vivo to release nicotinamide. This nicotinamide would then enter the established salvage pathway, where it is converted to NMN by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), and subsequently to NAD+ by NMNATs.[1] However, there is a lack of direct evidence from in vivo metabolic studies to confirm this hydrolysis and its efficiency.
Comparative Efficacy in Boosting NAD+
Nicotinamide Riboside (NR):
Numerous human clinical trials have demonstrated the efficacy of NR in elevating NAD+ levels. Oral supplementation with NR has been shown to be safe and bioavailable, leading to a significant dose-dependent increase in blood NAD+ concentrations.[4] For instance, studies have reported that daily supplementation with NR can increase whole blood NAD+ levels by up to 60% compared to baseline.[5]
This compound (NHM):
There is currently no direct evidence from published experimental studies to demonstrate that this compound increases NAD+ levels in vivo. The scientific literature on NHM primarily focuses on its synthesis and its applications as an antimicrobial agent.[3][6] While it is chemically related to nicotinamide, a known NAD+ precursor, the critical data on its metabolic fate and its ability to augment the NAD+ pool is absent.
Data Presentation: Quantitative Comparison
Due to the lack of data for this compound's effect on NAD+ levels, a direct quantitative comparison with nicotinamide riboside is not feasible at this time. The following table summarizes the available information.
| Feature | This compound (NHM) | Nicotinamide Riboside (NR) |
| Primary Function in Literature | Antimicrobial, Cholagogue | NAD+ Precursor |
| Metabolic Pathway to NAD+ | Hypothesized to be a prodrug for nicotinamide, requiring in vivo hydrolysis to enter the salvage pathway. | Direct precursor in the salvage pathway, converted to NMN by NRKs. |
| Evidence of NAD+ Boosting | No direct experimental evidence found. | Numerous preclinical and human clinical trials confirm NAD+ boosting.[4][5] |
| Bioavailability | Not established for NAD+ precursor activity. | Orally bioavailable in humans.[7] |
| Reported Side Effects | Information on side effects as an NAD+ booster is not available. | Generally well-tolerated in human studies.[4] |
Experimental Protocols
Detailed experimental protocols for assessing the NAD+ boosting efficacy of nicotinamide riboside can be found in various published clinical trials. A representative example is outlined below.
Example Experimental Protocol for a Nicotinamide Riboside Clinical Trial:
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Participants: Healthy middle-aged and older adults.
-
Intervention: Oral administration of nicotinamide riboside (e.g., 500 mg twice daily) or a matching placebo for a specified period (e.g., 6 weeks).
-
Washout Period: A period of no treatment between the crossover phases.
-
Sample Collection: Blood samples are collected at baseline and at the end of each treatment period.
-
NAD+ Measurement: Whole blood or peripheral blood mononuclear cells (PBMCs) are isolated, and NAD+ levels are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Statistical analysis is performed to compare the change in NAD+ levels between the NR and placebo groups.
Workflow for Evaluating a Novel NAD+ Precursor:
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a potential NAD+ precursor like this compound.
Conclusion and Future Directions
Based on the current body of scientific evidence, nicotinamide riboside is a well-established and effective NAD+ precursor. This compound, while being a derivative of nicotinamide, lacks the necessary scientific validation to be considered a viable NAD+ booster at this time.
For researchers and drug development professionals, the following steps would be necessary to evaluate the potential of this compound as an NAD+ precursor:
-
In Vitro and In Vivo Metabolism Studies: To determine if NHM is efficiently converted to nicotinamide in biological systems.
-
Preclinical Efficacy Studies: To assess the ability of NHM to increase NAD+ levels in cell culture and animal models.
-
Comparative Studies: Direct head-to-head studies comparing the NAD+ boosting efficacy of NHM and NR at equimolar doses.
Until such data becomes available, nicotinamide riboside remains a more scientifically supported option for interventions targeting the augmentation of the cellular NAD+ pool.
References
- 1. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. NAD+ metabolism as a target for metabolic health: have we found the silver bullet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of N-(Hydroxymethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-(Hydroxymethyl)nicotinamide's Antimicrobial Performance with Alternative Agents, Supported by Experimental Data.
This compound and its derivatives have emerged as compounds of interest in the search for novel antimicrobial agents. This guide provides a comparative analysis of the antimicrobial spectrum of these compounds against a panel of clinically relevant microorganisms, juxtaposed with the performance of established antimicrobial drugs. All quantitative data are summarized for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its methylated derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide, has been evaluated against several bacterial species. For comparative purposes, their activity is presented alongside that of nicotinamide and the broad-spectrum antibiotics ampicillin and ciprofloxacin, as well as the antifungal agent fluconazole. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized in the table below.
| Microorganism | This compound | 1-methyl-N'-(hydroxymethyl)nicotinamide | Nicotinamide | Ampicillin | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | No data available | No data available | ≥60,000[1] | 0.25 - 2 | 0.125 - 2 | - |
| Enterococcus faecalis | No data available | 510 | No data available | 1 - 4 | 0.25 - 2 | - |
| Escherichia coli | No data available | No data available | ≥60,000[1] | 2 - 8 | ≤0.015 - 0.25 | - |
| Pseudomonas aeruginosa | No data available | No data available | 15,000 - 30,000[1] | >128 | 0.25 - 1 | - |
| Candida albicans | No data available | No data available | 20,000 - 80,000 mM[2][3] | - | - | 0.25 - 2 |
Note: "No data available" indicates that specific MIC values for this compound against the listed microorganisms were not found in the surveyed literature. The available data focuses primarily on its derivatives and the parent compound, nicotinamide.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (EUCAST Standard)
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Signaling Pathways and Logical Relationships
The antimicrobial mechanism of action for nicotinamide derivatives is an active area of research. While the precise signaling pathways affected by this compound are not fully elucidated, studies on nicotinamide suggest that it may interfere with microbial cell cycle and integrity.
Logical Relationship of Antimicrobial Action
Caption: Postulated mechanism of antimicrobial action.
Discussion
The available data indicates that 1-methyl-N'-(hydroxymethyl)nicotinamide, a derivative of this compound, exhibits antibacterial activity, particularly against Enterococcus faecalis. However, a significant lack of quantitative data for the parent compound, this compound, hinders a direct and comprehensive comparison with established antimicrobial agents. The antimicrobial activity of nicotinamide itself appears to be modest, requiring high concentrations to inhibit microbial growth.
In comparison, standard antibiotics such as ampicillin and ciprofloxacin demonstrate potent activity at much lower concentrations against a broad spectrum of bacteria. Similarly, fluconazole is highly effective against Candida albicans.
For researchers and drug development professionals, this guide highlights the potential of this compound derivatives as a starting point for the development of new antimicrobial agents. However, further extensive research is required to fully characterize the antimicrobial spectrum of this compound itself, elucidate its mechanism of action, and optimize its activity through structural modifications. The provided experimental protocols serve as a foundation for conducting such validation studies.
References
A Comparative Analysis of N-(Hydroxymethyl)nicotinamide and Its Analogs in Antimicrobial Applications
For Immediate Release
This guide presents a comparative study of N-(Hydroxymethyl)nicotinamide and its synthetic analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their antimicrobial performance. The following sections detail the synthesis, antimicrobial efficacy, and proposed mechanisms of action of these compounds, supported by experimental data and visual representations of key biological pathways and workflows.
Introduction
This compound, a derivative of nicotinamide (Vitamin B3), has garnered interest as an antimicrobial agent.[1][2][3][4] Its structural modification, the addition of a hydroxymethyl group, presents opportunities for further chemical diversification to enhance its biological activity. This guide focuses on a comparative analysis of this compound and a series of its analogs, specifically nicotinic acid hydrazides, to elucidate their potential in antimicrobial drug development. The analogs discussed herein are designated as NC 1-7, alongside 1-methyl-N'-(hydroxymethyl)nicotinamide, a closely related derivative.
Synthesis of this compound and Analogs
This compound is synthesized by treating nicotinamide with an excess of formaldehyde in the presence of a base, such as potassium carbonate. A study on its synthesis demonstrated an optimal yield of 72.4% when the reaction is conducted in a boiling water bath for one hour.[1]
The nicotinic acid hydrazide analogs (NC 1-7) are synthesized from nicotinic acid and thiocarbohydrazones.[1][5] This synthesis involves the use of various reagents including thionyl chloride, benzaldehyde, and substituted carboxaldehydes to create a diverse set of derivatives with modified quinolone, phenolic, and pyridine rings.[1]
Comparative Antimicrobial Performance
The antimicrobial activity of this compound's analogs has been quantitatively assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth, is a key metric for comparison. While specific MIC values for this compound against the tested strains were not available in the reviewed literature, data for its methylated analog and a series of nicotinic acid hydrazides provide valuable insights into the structure-activity relationship of this class of compounds.
A notable antibacterial effect of a synthesized derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide, was observed against several bacterial strains, with Enterococcus faecalis being the most susceptible with a MIC of 0.51 mg/mL.[1] The nicotinic acid hydrazide analogs (NC 1-7) were tested against two Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), two Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella pneumoniae), and one fungal species (Candida albicans).[1][5] The results, summarized in the table below, indicate that these analogs exhibit a broad spectrum of antimicrobial activity, with some compounds showing significant potency.
| Compound | S. aureus (ATCC 6538) MIC50 (mM) | E. faecalis (ATCC 29212) MIC50 (mM) | P. aeruginosa (ATCC 27853) MIC50 (mM) | K. pneumoniae (NCIMB 9111) MIC50 (mM) | C. albicans (ATCC 24433) MIC50 (mM) |
| NC 3 | >1 | >1 | 0.016 | 0.016 | >1 |
| NC 5 | 0.03 | 0.03 | >1 | >1 | >1 |
| NC 4 | >1 | >1 | >1 | >1 | <1 (complete inhibition) |
Data Summary:
-
NC 3 demonstrated the most potent activity against the Gram-negative bacteria P. aeruginosa and K. pneumoniae.[1][5]
-
NC 5 was the most effective against the Gram-positive bacteria S. aureus and E. faecalis.[1][5]
-
NC 4 was the only analog to completely inhibit the growth of the fungus C. albicans at a concentration below 1 mM.[1][5]
Experimental Protocols
The antimicrobial activity data presented was obtained using the broth microdilution method as per the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][5]
Broth Microdilution Method Protocol:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared and stored at -70°C.
-
Microorganism Preparation: The test microorganisms (Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans) are cultured to a suitable growth phase.
-
Assay Setup: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the broth microdilution method.
The antimicrobial mechanism of nicotinamide and its derivatives is believed to involve the disruption of essential cellular processes, particularly those dependent on nicotinamide adenine dinucleotide (NAD+).[6][7][8] In bacteria, NAD+ is a critical cofactor for DNA ligase, an enzyme essential for DNA replication and repair.[8] By interfering with NAD+ metabolism, these compounds may inhibit DNA replication and lead to bacterial cell death.
References
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-羟甲基烟酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. synthesis-and-antimicrobial-activity-of-newly-synthesized-nicotinamides - Ask this paper | Bohrium [bohrium.com]
- 6. Frontiers | Interventions in Nicotinamide Adenine Dinucleotide Metabolism, the Intestinal Microbiota and Microcin Peptide Antimicrobials [frontiersin.org]
- 7. Interventions in Nicotinamide Adenine Dinucleotide Metabolism, the Intestinal Microbiota and Microcin Peptide Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replication and properties of DNA in nicotinamide adenine dinucleotide deficiency of Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N-(Hydroxymethyl)nicotinamide
For researchers, scientists, and professionals in drug development, the accurate quantification of N-(Hydroxymethyl)nicotinamide, an antimicrobial agent, is crucial for both quality control and research purposes.[1] This guide provides a detailed comparison of two prominent analytical methods: Thin-Layer Chromatography (TLC)-Densitometry and a proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, adapted from established protocols for related nicotinamide compounds.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the TLC-Densitometric and the proposed HPLC-UV methods for the quantification of this compound.
| Parameter | TLC-Densitometry | HPLC-UV (Proposed) |
| Principle | Separation on a silica plate followed by quantification of analyte spots by measuring light absorption. | Separation on a stationary phase column followed by quantification based on UV absorbance of the eluting analyte. |
| Linearity Range | 0.2 - 1.75 µ g/spot [2][3] | Expected to be in a similar or wider range, typically in µg/mL concentrations. |
| Accuracy (Recovery) | 97.60 - 100.82%[2][3] | Typically expected to be within 98-102%. |
| Precision (RSD) | 2.37%[2][3] | Generally ≤ 2%. |
| Limit of Detection (LOD) | 0.1 µ g/spot [2][3] | Expected to be in the ng/mL range. |
| Limit of Quantification (LOQ) | 0.2 µ g/spot [4] | Expected to be in the ng/mL to low µg/mL range. |
| Specificity | Method is specific for the constituents under investigation.[3] | High specificity achievable with optimized chromatographic conditions. |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both the TLC-Densitometric and the proposed HPLC-UV methods.
Caption: Workflow for TLC-Densitometric Quantification.
Caption: Proposed Workflow for HPLC-UV Quantification.
Detailed Experimental Protocols
Thin-Layer Chromatography (TLC)-Densitometry Method
This method has been developed for the determination of this compound in pharmaceutical tablets and for stability evaluation in solutions.[2]
a. Sample and Standard Preparation:
-
Standard Solutions: Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) to achieve concentrations within the linearity range (0.2 to 1.75 µ g/spot ).[2][3]
-
Sample Preparation (Tablets): An average tablet weight is determined, and the tablets are finely powdered. A quantity of the powder equivalent to a specific amount of the active ingredient is accurately weighed and extracted with a suitable solvent. The resulting solution is filtered and diluted as necessary to fall within the calibration range.
b. Chromatographic Conditions:
-
Application: Apply 10 µL of the standard and sample solutions as bands onto the TLC plate.
-
Development: Develop the chromatogram in a saturated chromatographic chamber until the mobile phase reaches a specified distance up the plate.
-
Drying: The plate is dried at room temperature.[5]
c. Detection and Quantification:
-
Densitometric Scanning: The developed and dried plate is scanned using a densitometer at a wavelength of 260 nm.[2][3]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample spot to the calibration curve generated from the standard solutions.
Proposed High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This proposed method is adapted from established HPLC methods for the analysis of nicotinamide and related compounds.
a. Sample and Standard Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve or extract the sample in the mobile phase. The sample solution should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
b. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for the best separation. For example, a mobile phase of phosphate buffer and methanol in a 70:30 ratio could be a starting point.[6]
-
Flow Rate: A typical flow rate would be 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[6]
c. Detection and Quantification:
-
UV Detector: Set the detection wavelength to the absorbance maximum of this compound, which is around 260 nm.[4]
-
Quantification: A calibration curve is constructed by plotting the peak areas of the standard injections against their known concentrations. The concentration of this compound in the sample is then calculated from its peak area using the regression equation of the calibration curve.
Cross-Validation Considerations
When implementing a new analytical method or comparing results between different methods, cross-validation is essential. This process ensures that the alternative method provides equivalent results to the established one. Key aspects of cross-validation include:
-
Analysis of the Same Samples: A set of identical samples should be analyzed using both the established (TLC-Densitometry) and the new (HPLC-UV) methods.
-
Comparison of Results: The results obtained from both methods should be statistically compared to assess for any significant differences in accuracy and precision.
-
Incurred Sample Reanalysis: For studies involving biological matrices, reanalyzing a subset of study samples with both methods can provide valuable data on the methods' concordance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thin-layer chromatography-densitometric measurements for determination of this compound in tablets and stability evaluation in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Specificity of N-(Hydroxymethyl)nicotinamide's Enzymatic Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic interactions of N-(Hydroxymethyl)nicotinamide and its structural analogs. Due to a lack of specific quantitative data on the direct enzymatic inhibition by this compound in publicly available literature, this guide will focus on its known biological activities and compare them with the well-characterized enzymatic interactions of related nicotinamide compounds. This approach aims to provide a framework for assessing its potential specificity and to outline the necessary experimental protocols for such an evaluation.
Introduction to this compound
This compound is a derivative of nicotinamide (a form of vitamin B3). It is primarily recognized in the literature as an antimicrobial agent[1][2]. Structurally, it is closely related to nicotinamide, a key molecule in cellular metabolism and a known modulator of various enzymes. The addition of a hydroxymethyl group to the amide of nicotinamide may alter its chemical properties, bioavailability, and interactions with biological targets[3].
One study suggests that a methylated form, 1-methyl-N'-(hydroxymethyl)nicotinamide, could act as a precursor to 1-methylnicotinamide (MNA+), which has anti-inflammatory properties, while also releasing formaldehyde, which has antibacterial effects[4]. This suggests a potential dual mechanism of action that may or may not involve direct, specific inhibition of a single enzyme.
Comparative Analysis of Enzymatic Interactions
Given the absence of specific IC50 or Ki values for this compound, this section will present a comparative summary of the known enzymatic inhibition data for its parent compound, nicotinamide, and other close analogs. This provides a baseline for understanding the potential enzymatic targets and the range of potencies that might be expected from similar chemical scaffolds.
| Compound | Target Enzyme(s) | IC50 / Ki Values | Notes on Specificity |
| This compound | Data Not Available | Data Not Available | Known as an antimicrobial agent. Its specific enzymatic targets have not been publicly characterized. |
| Nicotinamide | Sirtuin 1 (SIRT1) | IC50: ~50-100 µM | A well-established pan-sirtuin inhibitor. Also inhibits other NAD+-consuming enzymes. |
| Sirtuin 2 (SIRT2) | IC50: ~30-50 µM | Generally shows slightly higher potency against SIRT2 compared to SIRT1. | |
| Poly (ADP-ribose) polymerases (PARPs) | Inhibition observed at mM concentrations | A relatively weak inhibitor compared to dedicated PARP inhibitors. | |
| Cytochrome P450 2D6 (CYP2D6) | Ki: 19 +/- 4 mM | Weak inhibitor[5]. | |
| Cytochrome P450 3A4 (CYP3A4) | Ki: 13 +/- 3 mM | Weak inhibitor[5]. | |
| Cytochrome P450 2E1 (CYP2E1) | Ki: 13 +/- 8 mM | Weak inhibitor[5]. | |
| Inducible Nitric Oxide Synthase (iNOS) | Ki: 13.37 +/- 4.40 mM (noncompetitive with L-arginine) | Weak inhibitor[6]. | |
| Nicotinic Acid | Cytochrome P450 2D6 (CYP2D6) | Ki: 3.8 +/- 0.3 mM | A more potent inhibitor of CYP2D6 than nicotinamide[5]. |
| Isonicotinamide | Sirtuin 1 (SIRT1) | IC50: 12.2 +/- 0.3 mM | Significantly less potent than nicotinamide[7]. |
| Sirtuin 3 (SIRT3) | IC50: 13.8 +/- 0.5 mM | Significantly less potent than nicotinamide. | |
| N1-Methylnicotinamide | Nicotinamide N-methyltransferase (NNMT) | IC50: 9.0 ± 0.6 μM | Acts as a product inhibitor of NNMT[8]. |
Signaling Pathways and Potential Interactions
Based on its structural similarity to nicotinamide, this compound could potentially interact with enzymes involved in NAD+ metabolism and signaling. The following diagram illustrates the central role of nicotinamide in these pathways.
Experimental Protocols for Assessing Enzymatic Specificity
To determine the enzymatic interaction profile of this compound, a series of standardized biochemical assays are required.
General Enzyme Inhibition Assay
This protocol can be adapted for various target enzymes, such as sirtuins and PARPs.
Materials:
-
Purified target enzyme (e.g., recombinant human SIRT1 or PARP1)
-
Substrate specific to the enzyme (e.g., a fluorogenic acetylated peptide for SIRT1, or NAD+ and activated DNA for PARP1)
-
This compound
-
Assay buffer (enzyme-specific)
-
Cofactors (if required, e.g., NAD+ for sirtuins)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.
-
Reaction Mixture: In the wells of the microplate, combine the assay buffer, the diluted enzyme, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (and cofactors) to all wells to start the reaction.
-
Signal Detection: Measure the reaction progress over time using a microplate reader (e.g., fluorescence intensity or absorbance).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Workflow for Determining Inhibition Specificity
The following workflow outlines the steps to assess the specificity of a novel compound like this compound.
Conclusion
While this compound is known for its antimicrobial properties, there is a significant gap in the understanding of its specific enzymatic interactions. Based on its structural similarity to nicotinamide, it is plausible that it may interact with NAD+-dependent enzymes such as sirtuins and PARPs, or enzymes involved in nicotinamide metabolism like NNMT. However, without direct experimental evidence, its specificity remains uncharacterized.
The provided comparative data for nicotinamide and its analogs highlight the importance of empirical testing to determine the inhibitory profile of any new compound. The experimental protocols and workflow outlined in this guide offer a clear path for researchers to systematically evaluate the enzymatic specificity of this compound. Such studies are crucial for elucidating its mechanism of action and assessing its potential for further development as a therapeutic agent. Future research in this area will be invaluable to the scientific and drug development communities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. What is the mechanism of Hydroxymethylnicotinamide? [synapse.patsnap.com]
- 4. Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide inhibits inducible nitric oxide synthase enzyme activity in macrophages by allowing nitric oxide to inhibit its own formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 8. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of N-(Hydroxymethyl)nicotinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in oncology, the precise targeting of molecules to elicit a therapeutic effect while minimizing unintended interactions is paramount. N-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3), has emerged as a compound of interest due to its potential role in modulating cellular processes central to cancer biology, such as DNA repair and cellular metabolism. This guide provides a comparative evaluation of the off-target effects of this compound, using its parent compound nicotinamide as a proxy, against established Poly(ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, and Talazoparib. The objective is to offer a clear, data-driven comparison to aid researchers in their assessment of these compounds.
Executive Summary
This compound is structurally related to nicotinamide, a known modulator of NAD+ metabolism and a weak inhibitor of PARP enzymes. Understanding its off-target profile is crucial for its potential development as a therapeutic agent. This guide compares its predicted off-target profile with that of three FDA-approved PARP inhibitors. Olaparib is presented as a highly selective PARP inhibitor, Rucaparib as a potent PARP inhibitor with known off-target kinase activity, and Talazoparib as a potent PARP trapper with additional off-target effects. The data herein is intended to provide a framework for the systematic evaluation of this compound's selectivity and potential for off-target liabilities.
Comparative Analysis of On-Target and Off-Target Activities
The following table summarizes the available quantitative data for the on-target (PARP1/2) and notable off-target activities of nicotinamide (as a surrogate for this compound) and the selected PARP inhibitors. It is important to note that direct inhibitory data for this compound is not yet publicly available; therefore, data for nicotinamide is used as a reference point, with the acknowledgment that the hydroxymethyl group may alter its biological activity.
| Compound | Primary Target (PARP1) IC50 | Primary Target (PARP2) IC50 | Key Off-Target(s) | Off-Target IC50/Ki | Reference(s) |
| Nicotinamide | ~500 µM (in vitro) | - | Sirtuins (inhibitor), Cellular Methyl Metabolism | - | [1] |
| Olaparib | 5 nM | 1 nM | No significant kinase inhibition | >10 µM for 392 kinases | [2][3] |
| Rucaparib | 1.4 nM (Ki) | 0.17 nM (Ki) | CDK16, PIM3, DYRK1B, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK | 381 nM, <1 µM, 254 nM, 1.4 µM, 1.4 µM, 2.7 µM, 4.4 µM, 7.8 µM, 18 µM | [2][4][5][6] |
| Talazoparib | 0.57 nM | Potent inhibitor | PARP16 | - | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approach for evaluating this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of N-(Hydroxymethyl)nicotinamide and 1-Methylnicotinamide
A comprehensive review of the current scientific literature reveals a significant disparity in the available data regarding the anti-inflammatory properties of N-(Hydroxymethyl)nicotinamide and 1-methylnicotinamide (1-MNA). While 1-MNA has been the subject of numerous studies elucidating its mechanisms and effects, research on this compound is sparse, precluding a direct, data-driven comparison at this time.
This guide synthesizes the existing experimental data for 1-MNA and presents the limited information available for this compound to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of knowledge.
This compound: A Hypothesized Prodrug
Current research on the anti-inflammatory properties of this compound is exceptionally limited. A single scientific communication proposes that this compound may function as a prodrug, or precursor, to 1-MNA.[1] This hypothesis suggests that upon administration, this compound could be metabolized to release 1-MNA, thereby exerting anti-inflammatory effects. Additionally, this process is suggested to release formaldehyde, which may impart anti-bacterial properties.[1]
However, to date, no published experimental studies provide quantitative data or detailed protocols to substantiate the anti-inflammatory activity of this compound itself. Further research is required to validate this hypothesis and to characterize its potential therapeutic effects.
1-Methylnicotinamide (1-MNA): A Well-Characterized Anti-Inflammatory Agent
In contrast, 1-methylnicotinamide, a metabolite of nicotinamide (Vitamin B3), has been identified as a potent anti-inflammatory agent with several well-documented mechanisms of action.[2]
Mechanism of Action
The anti-inflammatory effects of 1-MNA are multifaceted and appear to be distinct from those of its parent compound, nicotinamide. While nicotinamide can directly suppress the function of immune cells like macrophages, 1-MNA's primary target is believed to be the vascular endothelium.[3][4][5]
The key mechanisms of 1-MNA's anti-inflammatory action include:
-
Stimulation of Prostacyclin (PGI2) Synthesis: 1-MNA enhances the production of PGI2, a potent vasodilator and inhibitor of platelet aggregation, which contributes to its anti-inflammatory and anti-thrombotic effects.[6]
-
Modulation of Endothelial Function: It improves the secretory functions of the vascular endothelium and increases the bioavailability of nitric oxide (NO), another important signaling molecule in maintaining vascular health.[6]
-
Inhibition of Pro-inflammatory Cytokines: 1-MNA has been shown to reduce the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7]
-
Inhibition of the TLR4-NF-κB Signaling Pathway: Recent studies have demonstrated that 1-MNA can attenuate inflammation by inhibiting the activation of the Toll-like receptor 4 (TLR4) and the subsequent nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8][9]
-
Reduction of Reactive Oxygen Species (ROS): While not its primary mechanism, 1-MNA has been observed to inhibit the generation of ROS by activated macrophages.[3][4]
Summary of Preclinical Data for 1-Methylnicotinamide
The following table summarizes key findings from preclinical studies investigating the anti-inflammatory effects of 1-MNA. Due to the lack of available data for this compound, a comparative table cannot be constructed.
| Experimental Model | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated macrophages | Inhibited the generation of reactive oxygen species (ROS). Had a negligible effect on the synthesis of TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2) in vitro, suggesting its in vivo anti-inflammatory effects are not due to direct suppression of macrophage function. | [3][4] |
| Necrotizing enterocolitis (NEC) rat model | Reduced mortality and pathological damage. Decreased the expression of TNF-α and IL-1β. Inhibited the activation of the TLR4-NF-κB pathway. | [8] |
| High-fat diet-induced heart injury in mice | Inhibited the expression of inflammatory cytokines by 40-56.2%. Inhibited HFD-induced TNF-α expression by 50.9%. Increased Nrf2 mRNA expression. | [10] |
Experimental Protocols
Detailed experimental protocols for the studies cited above are available in their respective publications. A general workflow for investigating the anti-inflammatory properties of a compound like 1-MNA in a cell-based assay is outlined below.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of 1-MNA, focusing on its inhibition of the TLR4-NF-κB pathway.
References
- 1. 1-methylnicotinamide attenuated inflammation and regulated flora in Necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of nicotinamide on in vitro and in vivo production of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methylnicotinamide: a potent anti-inflammatory agent of vitamin origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(Hydroxymethyl)nicotinamide: An Analysis of Yield Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported synthesis yields for N-(Hydroxymethyl)nicotinamide, a compound of interest for its potential antimicrobial properties. A thorough review of available literature has been conducted to collate data on various reaction conditions and their impact on the final product yield. This document aims to serve as a valuable resource for researchers seeking to reproduce or optimize the synthesis of this molecule.
Comparison of Synthesis Yields and Methodologies
The synthesis of this compound predominantly involves the reaction of nicotinamide with formaldehyde. A key study by Zhang HK and Guo QZ provides a foundational method with a reported yield of 72.4%.[1] The reproducibility of this yield is subject to variations in reaction parameters. The following table summarizes the key experimental conditions and corresponding yields based on available data.
| Precursor 1 | Precursor 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Nicotinamide (3.0 g) | Formaldehyde (36.8% aq. solution, 5.0 ml) | Potassium Carbonate (0.03 g) | Water | Boiling water bath | 1 hour | 72.4 | Zhang HK, Guo QZ, 1992[1] |
Note: Further detailed synthesis protocols with specific yield data are not widely reported in publicly available literature, limiting a broader comparative analysis.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound as described by Zhang HK and Guo QZ.[1]
Materials:
-
Nicotinamide (3.0 g)
-
Formaldehyde (36.8% aqueous solution, 5.0 ml)
-
Potassium Carbonate (0.03 g)
-
Distilled Water
Procedure:
-
In a suitable reaction vessel, dissolve 3.0 g of nicotinamide in a minimal amount of water.
-
To this solution, add 5.0 ml of 36.8% aqueous formaldehyde solution.
-
Add 0.03 g of potassium carbonate to the reaction mixture.
-
The reaction mixture is then heated in a boiling water bath for 1 hour.
-
After the reaction is complete, the product can be isolated and purified using standard laboratory techniques.
The study by Zhang HK and Guo QZ noted that potassium carbonate was a more effective base catalyst compared to other bases investigated, and a reaction time of one hour was found to be optimal.[1] Exceeding the specified amount of formaldehyde did not lead to an increase in the product yield.[1]
Experimental Workflow
The synthesis of this compound can be visualized as a straightforward, single-step process.
Caption: A diagram illustrating the key components and conditions for the synthesis of this compound.
Signaling Pathway Context
Nicotinamide, a primary precursor for the synthesis of this compound, is a crucial molecule in cellular metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a vital coenzyme involved in numerous redox reactions and is a key component of the NAD+ salvage pathway. Understanding this pathway provides context for the biological significance of nicotinamide and its derivatives.
The NAD+ salvage pathway recycles nicotinamide to regenerate NAD+. This process is critical for maintaining cellular NAD+ levels, which are consumed by various enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).
Caption: A simplified diagram of the NAD+ salvage pathway, highlighting the role of nicotinamide.
References
Safety Operating Guide
Proper Disposal of N-(Hydroxymethyl)nicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-(Hydroxymethyl)nicotinamide, an antimicrobial agent, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
| Water Hazard Class | WGK 3 | Highly hazardous to water.[2] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
-
A suitable respirator (e.g., N95 dust mask)[2]
2. Waste Collection and Storage:
-
Waste Container: Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.[3] Food-grade containers are not acceptable for hazardous waste storage.[3]
-
Labeling: Immediately label the waste container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[4]
-
The quantity of waste.
-
The date of waste generation.[4]
-
The location of origin (e.g., laboratory and room number).[4]
-
The name and contact information of the principal investigator.[4]
-
Appropriate hazard pictograms.[4]
-
-
Segregation: Store the this compound waste separately from incompatible materials, such as strong acids, strong bases, and strong oxidizing or reducing agents.[1]
-
Storage Area: Keep the waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area.[3]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[5][6]
-
After triple-rinsing, the container can be disposed of as regular trash, but be sure to deface or remove the original label.[6]
4. Final Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash. [4][7] Due to its high toxicity to aquatic life, release into the sewer system must be avoided.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] Most chemical waste must be disposed of through a certified hazardous waste program.[4]
-
Complete any required hazardous waste disposal forms as instructed by your EHS department.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|3569-99-1|MSDS [dcchemicals.com]
- 2. This compound 98 3569-99-1 [sigmaaldrich.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling N-(Hydroxymethyl)nicotinamide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-(Hydroxymethyl)nicotinamide, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | A dust mask, such as a type N95 (US), should be used, especially when handling the powder form. |
Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling:
-
Health Hazards: Harmful if swallowed[1]. It can also cause skin, eye, and respiratory irritation.
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects[1].
-
Precautionary Measures: Avoid breathing in dust, fumes, gas, mist, vapors, or spray[2]. Wash skin thoroughly after handling[1][2]. Do not eat, drink, or smoke when using this product[1]. Avoid release to the environment[1].
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure adequate ventilation in the work area. A closed system or local exhaust is recommended.
-
Locate and verify the functionality of the nearest safety shower and eye wash station[1].
-
Put on all required PPE as specified in the table above.
-
-
Handling:
-
Avoid the formation of dust and aerosols[1].
-
Minimize dust generation and accumulation[2].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Keep the container tightly sealed when not in use and store in a cool, well-ventilated area away from direct sunlight and ignition sources[1]. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
-
-
In Case of Accidental Release:
-
Use full personal protective equipment[1].
-
Evacuate personnel to safe areas[1].
-
Prevent further leakage or spillage if it is safe to do so[1].
-
Keep the product away from drains and water courses[1].
-
For solutions, absorb with a finely-powdered liquid-binding material like diatomite[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Disposal Plan
Proper disposal is crucial to mitigate environmental risks.
-
Dispose of the contents and container to an approved waste disposal plant[1].
-
Collect any spillage[1].
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
